(Rac)-Tanomastat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGDPXECXQWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Tanomastat: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1][2][3] As a broad-spectrum MMP inhibitor, its primary mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these enzymes.[3][4] By inhibiting MMPs, Tanomastat disrupts the degradation of the extracellular matrix (ECM), a critical process in tumor invasion, metastasis, and angiogenesis.[1][2] Preclinical studies have demonstrated its anti-invasive and anti-angiogenic properties.[1][5][6] Despite promising preclinical data, clinical trials in various cancers, including ovarian, pancreatic, and small-cell lung cancer, did not demonstrate a significant survival benefit, leading to the discontinuation of its development.[4] This guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its interactions with critical signaling pathways.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary mechanism of action of this compound is the potent and reversible inhibition of a range of matrix metalloproteinases.[2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of various components of the extracellular matrix.[4] Elevated MMP activity is a hallmark of cancer progression, facilitating tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis) to support tumor growth.[1]
Tanomastat functions as a chelating agent, with its Zn-binding carboxyl group directly interacting with the zinc ion located in the active site of MMPs.[3] This binding event blocks the catalytic activity of the enzyme, preventing the breakdown of ECM components like collagen and gelatin.[4]
Quantitative Data on MMP Inhibition
The inhibitory potency of Tanomastat against various MMPs has been quantified by determining its inhibition constants (Ki). A lower Ki value indicates a stronger inhibition.
| MMP Subtype | Ki (nM) |
| MMP-2 (Gelatinase A) | 11[3] |
| MMP-3 (Stromelysin-1) | 143[3] |
| MMP-9 (Gelatinase B) | 301[3] |
| MMP-13 (Collagenase-3) | 1470[3] |
Preclinical Efficacy
Anti-Invasive Activity
In preclinical models, Tanomastat has demonstrated significant anti-invasive properties. By inhibiting MMPs, Tanomastat prevents cancer cells from degrading the basement membrane and invading surrounding tissues.
-
In vitro studies: Tanomastat inhibited the migration of HT1080 human fibrosarcoma cells through an artificial basement membrane (Matrigel) at a concentration of 0.04 µg/mL.[7]
Anti-Angiogenic Activity
Angiogenesis is a critical process for tumor growth and metastasis, and it is heavily reliant on the activity of MMPs. Tanomastat has been shown to inhibit angiogenesis in both in vitro and in vivo models.[1]
-
In vitro endothelial cell invasion: Tanomastat prevented the invasion of endothelial cells through a matrix in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 840 nM (8.4x10⁻⁷ M).[2][3][5] This effect was observed without affecting endothelial cell proliferation.[2][3][5]
-
In vitro tubule formation: Tanomastat completely inhibited the formation of capillary-like tube structures by endothelial cells at concentrations between 15-100 µM over a 5-day period.[3][4]
-
In vivo Matrigel plug assay: Oral administration of Tanomastat (50-200 mg/kg daily) in mice inhibited angiogenesis induced by basic fibroblast growth factor (bFGF), as evidenced by a reduction in the hemoglobin content and the number of functional blood vessels within the Matrigel plugs.[1][5]
In Vivo Antitumor and Antimetastatic Activity
The inhibitory effects of Tanomastat on invasion and angiogenesis translate to antitumor and antimetastatic activity in various preclinical cancer models.
-
Lewis Lung Carcinoma: Daily oral treatment with Tanomastat in mice delayed primary tumor growth by 50% and reduced the number and volume of lung metastases.[6]
-
Human Colon Carcinoma (HCT 116): Tanomastat inhibited the growth and metastasis of orthotopically-implanted HCT 116 colon cancer.[6]
-
Human Breast Cancer: In an orthotopic model of human breast cancer, daily oral administration of 100 mg/kg Tanomastat for 7 weeks inhibited local tumor regrowth by 58% and reduced the number and volume of lung metastases by 57% and 88%, respectively.[3][4]
Clinical Pharmacokinetics
Phase I clinical trials have provided valuable data on the pharmacokinetic profile of Tanomastat (BAY 12-9566) in patients with solid tumors.
| Parameter | Value | Study Population |
| Dose Levels Tested | 100 mg once daily to 800 mg twice daily | Patients with advanced solid tumors |
| Recommended Phase II Dose | 800 mg twice daily | Patients with advanced solid tumors |
| Mean Trough Levels (Day 28) | 80.5 to 108.6 mg/L | Patients with advanced solid tumors |
| Terminal Half-life | Approximately 90 hours (at 100 mg daily dose) | Patients with advanced solid tumors |
| Area Under the Curve (AUC) on Day 29 | 3312.60 mg x h/L (at 1200 mg/day) | Patients with incurable solid tumors |
| 3778.00 mg x h/L (at 1600 mg/day) | Patients with incurable solid tumors |
Note: Plasma trough levels at the 800 mg twice-daily dose were 1500-42,000-fold above the Ki values for MMP-2, MMP-3, and MMP-9.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is used to determine the inhibitory activity of a compound against a specific MMP.
-
Reagents: Recombinant active MMP enzyme, fluorogenic MMP substrate, assay buffer, and the test compound (Tanomastat).
-
Procedure:
-
Prepare a dilution series of Tanomastat in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted Tanomastat solutions, and a control with no inhibitor.
-
Add the diluted active MMP enzyme to all wells except for the blank.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Measure the fluorescence intensity kinetically in a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated relative to the uninhibited control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Apparatus: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell insert in a serum-free medium. The test compound (Tanomastat) at various concentrations is added to the upper chamber.
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
Incubate the plate to allow the cells to invade through the Matrigel and the porous membrane.
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
-
Data Analysis: The number of invading cells is quantified for each concentration of the inhibitor and compared to the untreated control to determine the percent inhibition.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Materials: Endothelial cells, basement membrane extract (e.g., Matrigel), and the test compound (Tanomastat).
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells onto the Matrigel-coated wells in a medium containing various concentrations of Tanomastat.
-
Incubate the plate to allow the endothelial cells to form tube-like structures.
-
Visualize and photograph the tube formation using a microscope.
-
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The effect of the inhibitor is determined by comparing these parameters to the untreated control.
Signaling Pathways and Logical Relationships
While direct experimental evidence specifically detailing the downstream signaling effects of Tanomastat is limited, its mechanism of action through MMP inhibition allows for the inference of its impact on key cancer-related signaling pathways. MMPs are known to modulate the tumor microenvironment and influence signaling cascades such as the MAPK/ERK and VEGF pathways.
Hypothetical Impact on the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell proliferation, differentiation, and survival. MMPs can influence this pathway through various mechanisms, including the release of growth factors from the ECM.
Caption: Tanomastat's inhibition of MMPs can block the release of growth factors, thus downregulating the MAPK/ERK pathway.
Hypothetical Impact on the VEGF Signaling Pathway and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. MMPs play a crucial role in angiogenesis by degrading the ECM to allow endothelial cell migration and by releasing pro-angiogenic factors, including VEGF, that are sequestered in the matrix.
Caption: Tanomastat's inhibition of MMPs can reduce the release of active VEGF, thereby suppressing angiogenesis.
Experimental Workflow for In Vitro Invasion Assay
The following diagram illustrates the general workflow for assessing the anti-invasive properties of Tanomastat using a Boyden chamber assay.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to (Rac)-Tanomastat: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemic synthesis pathway and chemical properties of (Rac)-Tanomastat. The information is intended to support research, development, and scientific understanding of this matrix metalloproteinase (MMP) inhibitor.
Chemical Properties of this compound
This compound is a non-peptidic biphenyl (B1667301) compound that functions as a potent inhibitor of matrix metalloproteinases.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (±)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | [2] |
| Synonyms | (Rac)-BAY 12-9566 | [2] |
| Molecular Formula | C₂₃H₁₉ClO₃S | [2][3] |
| Molecular Weight | 410.9 g/mol | [2] |
| CAS Number | 179545-76-7 (for racemic form) | |
| Melting Point | 110-112°C | [4] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in DMSO | [5] |
This compound Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles. The pathway commences with a Friedel-Crafts acylation to form the biphenyl-butanoic acid backbone, followed by α-bromination and subsequent nucleophilic substitution to introduce the phenylthiomethyl group.
This procedure is adapted from the synthesis of similar 4-oxo-4-arylbutanoic acids.
-
Materials: 4-chlorobiphenyl (B17849), succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent), crushed ice, concentrated hydrochloric acid, sodium carbonate solution, water.
-
Procedure:
-
To a cooled and stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride.
-
Slowly add 4-chlorobiphenyl to the mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent.
-
Wash the combined organic layers with water, sodium carbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid.
-
This procedure is based on the Hell-Volhard-Zelinsky reaction for α-bromination of carboxylic acids.
-
Materials: 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, bromine (Br₂), phosphorus tribromide (PBr₃) (catalytic amount), inert solvent (e.g., CCl₄).
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve the starting keto acid in an inert solvent.
-
Add a catalytic amount of phosphorus tribromide.
-
Slowly add bromine to the reaction mixture at room temperature.
-
Gently heat the mixture to initiate the reaction, which is evident by the evolution of HBr gas.
-
Continue heating until the bromine color disappears.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude α-bromo acid can be purified by recrystallization.
-
This final step involves a nucleophilic substitution of the α-bromo acid with thiophenol.
-
Materials: (Rac)-2-bromo-4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, thiophenol, a suitable base (e.g., sodium hydroxide (B78521) or triethylamine), a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
Dissolve the α-bromo acid in a suitable polar aprotic solvent.
-
In a separate flask, prepare the sodium thiophenoxide by reacting thiophenol with an equimolar amount of sodium hydroxide in the same solvent.
-
Slowly add the solution of the α-bromo acid to the sodium thiophenoxide solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent.
-
Caption: Synthesis pathway of this compound.
Mechanism of Action and Signaling Pathway
Tanomastat is a potent inhibitor of several matrix metalloproteinases (MMPs), with particularly strong activity against MMP-2, MMP-3, and MMP-9.[1][6] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In the context of cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.
By inhibiting MMPs, Tanomastat disrupts these pathological processes. The degradation of the ECM by MMPs releases various growth factors and cytokines that are sequestered within the matrix, which can then promote tumor cell proliferation and survival. Furthermore, the breakdown of the ECM barrier is a critical step for cancer cells to invade surrounding tissues and metastasize to distant organs.
The inhibition of MMP-2 and MMP-9 by Tanomastat can modulate several downstream signaling pathways that are critical for cancer progression. These include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival. Additionally, MMPs can influence the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Caption: Signaling pathway of Tanomastat's anti-cancer activity.
References
- 1. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The multifaceted roles of matrix metalloproteinases in lung cancer [frontiersin.org]
- 4. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Broad-Spectrum MMP Inhibitor: A Technical History of Tanomastat (BAY 12-9566)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanomastat (BAY 12-9566) is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor that emerged from Bayer AG's research programs. Initially showing significant promise in preclinical models through its anti-invasive, anti-metastatic, and anti-angiogenic properties, its development was ultimately halted due to a lack of clinical efficacy in pivotal Phase III trials for various cancers. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Tanomastat for oncological indications, detailing its mechanism of action, preclinical and clinical data, and pharmacokinetic profile. More recently, Tanomastat has been investigated for new therapeutic applications, highlighting the ongoing potential for repurposed drug candidates.
Discovery and Synthesis
The development of Tanomastat was rooted in the growing understanding of the critical role of matrix metalloproteinases in tumor progression, invasion, and metastasis. The aim was to create a potent, selective, and orally bioavailable small molecule inhibitor of MMPs.
While a detailed step-by-step synthesis protocol for Tanomastat is not publicly available in the reviewed literature, its chemical structure, (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid, indicates a synthetic route likely involving the coupling of a biphenylacetic acid derivative with a substituted butanoic acid moiety. The synthesis of related biphenylsulfonamide derivatives as MMP inhibitors has been described, suggesting that the biphenyl scaffold was a key pharmacophore in the design of this class of compounds.
Mechanism of Action
Tanomastat functions as a broad-spectrum inhibitor of several matrix metalloproteinases. It is a non-peptidic biphenyl compound featuring a carboxyl group that acts as a zinc-binding group, chelating the essential zinc ion in the catalytic domain of MMPs.[1] This chelation reversibly inhibits the enzymatic activity of MMPs, thereby preventing the degradation of the extracellular matrix (ECM).
The inhibition of MMPs by Tanomastat has several downstream effects that contribute to its anti-cancer activity:
-
Inhibition of Tumor Invasion and Metastasis: By preventing the breakdown of the ECM, Tanomastat hinders the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[2]
-
Anti-angiogenesis: MMPs are crucial for the remodeling of the ECM during the formation of new blood vessels (angiogenesis), a process essential for tumor growth and survival. Tanomastat's inhibition of MMPs disrupts this process.[3]
-
Modulation of the Tumor Microenvironment: MMPs influence the tumor microenvironment by releasing ECM-bound growth factors and cytokines. By inhibiting MMPs, Tanomastat can alter the signaling landscape within the tumor microenvironment.[4][5]
Tanomastat [label="Tanomastat\n(BAY 12-9566)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMPs [label="Matrix Metalloproteinases\n(MMP-2, MMP-3, MMP-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(ECM)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="ECM Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Tumor Invasion\n& Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GF [label="Growth Factor\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Tanomastat -> MMPs [label="Inhibits", color="#34A853"]; MMPs -> Degradation [label="Promotes"]; Degradation -> Invasion; Degradation -> Angiogenesis; Degradation -> GF; }
Figure 1: Simplified signaling pathway illustrating Tanomastat's mechanism of action.
Preclinical Development
Tanomastat demonstrated promising anti-cancer activity in a range of preclinical in vitro and in vivo models.
In Vitro Studies
Tanomastat was shown to be a potent inhibitor of several key MMPs. Its inhibitory profile is summarized in the table below.
| Target | Ki (nM) | IC50 (nM) |
| MMP-2 | 11[2] | - |
| MMP-3 | 143[2] | - |
| MMP-9 | 301[2] | - |
| MMP-13 | 1470[2] | - |
| Endothelial Cell Matrix Invasion | - | 840[4] |
Table 1: In Vitro Inhibitory Activity of Tanomastat
Key in vitro assays demonstrated Tanomastat's ability to inhibit critical processes in cancer progression:
-
Matrix Invasion Assay: Tanomastat prevented matrix invasion by endothelial cells in a concentration-dependent manner, with an IC50 of 840 nM, without affecting cell proliferation.[4]
-
Tubule Formation Assay: In a model of angiogenesis, Tanomastat completely inhibited tubule formation at concentrations between 15-100 µM over a 5-day period.[4]
In Vivo Studies
Preclinical in vivo studies in various animal models further supported the potential of Tanomastat as an anti-cancer agent.
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Mouse | Human Breast Cancer (Orthotopic) | 100 mg/kg p.o. daily for 7 weeks | Inhibited local tumor regrowth by 58%. Inhibited the number and volume of lung metastases by 57% and 88%, respectively. | [4] |
| Mouse, Rat, Guinea Pig, Dog | - | - | High oral bioavailability (70-98%). Peak plasma concentrations reached in 0.5-2 hours. | [6] |
Table 2: Summary of In Vivo Preclinical Studies of Tanomastat
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; implant [label="Orthotopic Implantation\nof Human Breast Cancer Cells\ninto Mammary Fat Pad of Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Allow Tumor to Establish\nand Grow", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize Mice into\nTreatment and Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Administer Tanomastat (p.o.)\nor Vehicle Control Daily", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Tumor Growth\n(Calipers) and Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Endpoint Reached\n(e.g., 7 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Sacrifice Mice and Analyze:\n- Primary Tumor Weight\n- Number and Volume of\n Lung Metastases", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implant; implant -> tumor_growth; tumor_growth -> randomize; randomize -> treatment; treatment -> monitor; monitor -> endpoint; endpoint -> analysis; analysis -> end; }
Figure 2: Experimental workflow for an in vivo orthotopic breast cancer model.
Clinical Development and Outcomes
Based on the promising preclinical data, Tanomastat (BAY 12-9566) advanced into clinical trials for various solid tumors.
Pharmacokinetics and Dose Escalation
Phase I studies established the pharmacokinetic profile and recommended Phase II dose of Tanomastat.
| Parameter | Value | Reference |
| Oral Bioavailability (preclinical) | 70-98% | [6] |
| Time to Peak Plasma Concentration (Tmax) (preclinical) | 0.5 - 2 hours | [6] |
| Recommended Phase II Dose | 800 mg p.o. twice daily | [7] |
| Key Observation | Saturable drug absorption at higher doses. | [7] |
Table 3: Pharmacokinetic Parameters of Tanomastat
Phase III Clinical Trial in Advanced Ovarian Cancer
A key pivotal study was a Phase III randomized, double-blind, placebo-controlled trial of Tanomastat as maintenance therapy in patients with advanced ovarian cancer who had responded to initial chemotherapy.
| Parameter | Tanomastat (BAY 12-9566) | Placebo | p-value |
| Number of Patients | 122 | 121 | - |
| Median Time to Progression (months) | 10.4 | 9.2 | 0.67 |
| Median Overall Survival (months) | Not reached | Not reached | 0.53 |
Table 4: Efficacy Results from Phase III Ovarian Cancer Trial [8]
The trial was terminated prematurely by Bayer after the enrollment of 243 of the planned 730 patients.[8] The decision was based on negative results from other Phase III trials of Tanomastat in pancreatic and small cell lung cancer. The analysis of the available data from the ovarian cancer trial showed no statistically significant improvement in progression-free survival or overall survival for patients receiving Tanomastat compared to placebo.[8]
Toxicity: Tanomastat was generally well-tolerated. The most common adverse events (Grade 1 or 2) were nausea, fatigue, diarrhea, and rash.[8]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- Recombinant MMP enzyme\n- Fluorogenic MMP substrate\n- Tanomastat dilutions\n- Assay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_setup [label="Set up 96-well plate:\n- Add assay buffer\n- Add Tanomastat dilutions\n- Add control (no inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add MMP Enzyme to Wells\n(except blanks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate to Allow\nInhibitor Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Fluorogenic Substrate\nto Initiate Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_fluorescence [label="Measure Fluorescence Kinetically\n(Plate Reader)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Analyze Data:\n- Calculate reaction rates\n- Determine % inhibition\n- Calculate IC50 value", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prepare_reagents; prepare_reagents -> plate_setup; plate_setup -> add_enzyme; add_enzyme -> pre_incubate; pre_incubate -> add_substrate; add_substrate -> measure_fluorescence; measure_fluorescence -> data_analysis; data_analysis -> end; }
Figure 3: General workflow for an in vitro MMP inhibition assay.
Discontinuation for Cancer and Repurposing Efforts
The lack of clinical efficacy in multiple Phase III trials led to the discontinuation of Tanomastat's development for cancer indications. The failure of Tanomastat and other broad-spectrum MMP inhibitors in the clinic has been attributed to several factors, including:
-
Lack of Specificity: Targeting a broad range of MMPs may disrupt their physiological functions, leading to off-target effects.
-
Complex Role of MMPs: The role of MMPs in cancer is more complex than initially understood, with some MMPs exhibiting tumor-suppressive functions.
-
Advanced Disease Setting: The clinical trials were conducted in patients with advanced, metastatic disease, where the inhibition of MMPs may be less effective.
Despite its failure in oncology, recent research has explored the repurposing of Tanomastat as a broad-spectrum anti-enterovirus agent. In preclinical studies, Tanomastat has shown the ability to inhibit the replication of various enteroviruses, including EV-A71, by a dual mechanism of inhibiting viral capsid dissociation and viral RNA replication.
Conclusion
The development of Tanomastat represents a significant chapter in the history of MMP inhibitors for cancer therapy. While it ultimately failed to demonstrate clinical benefit in this setting, the extensive preclinical and clinical research conducted with Tanomastat has provided valuable insights into the complexities of targeting MMPs in cancer. The recent exploration of its antiviral properties underscores the potential for repurposing well-characterized drug candidates for new therapeutic indications. The journey of Tanomastat serves as a crucial case study for drug development professionals, highlighting the challenges of translating promising preclinical findings into successful clinical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The tumor microenvironment: regulation by MMP-independent effects of tissue inhibitor of metalloproteinases-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I and pharmacologic study of the specific matrix metalloproteinase inhibitor BAY 12-9566 on a protracted oral daily dosing schedule in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
(Rac)-Tanomastat: A Technical Guide to its Biological Targets and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known by its development code BAY 12-9566, is a synthetic, non-peptidic biphenyl (B1667301) compound that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[1] MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for tumor growth, invasion, angiogenesis, and metastasis.[1][2] This technical guide provides an in-depth overview of the biological targets of this compound, its enzyme kinetics, the signaling pathways it influences, and the experimental protocols used to characterize its activity.
Biological Targets of this compound
The principal biological targets of this compound are several members of the matrix metalloproteinase family. It exhibits inhibitory activity against MMP-2 (gelatinase A), MMP-3 (stromelysin 1), MMP-9 (gelatinase B), and MMP-13 (collagenase 3).[3] The inhibitory potency of Tanomastat varies among these MMPs, as detailed in the enzyme kinetics section. The IUPAC name for the active enantiomer is (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid.[4] While the compound has been referred to as this compound, suggesting a racemic mixture, the biologically active form that has been predominantly studied is the (S)-enantiomer.
Enzyme Kinetics and Mechanism of Action
This compound functions as a potent inhibitor of several MMPs. It is an orally bioavailable, non-peptidic biphenyl matrix metalloproteinases (MMPs) inhibitor with a Zn-binding carboxyl group.[3]
Inhibition Constants
The inhibitory activity of Tanomastat is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a higher inhibitory potency. The Kᵢ values for (S)-Tanomastat against its primary MMP targets are summarized in the table below.
| Enzyme | Kᵢ (nM) |
| MMP-2 | 11 |
| MMP-3 | 143 |
| MMP-9 | 301 |
| MMP-13 | 1470 |
Data sourced from MedchemExpress.[3]
Type of Inhibition
Based on its mechanism of action, which involves a zinc-binding carboxyl group, Tanomastat is strongly suggested to be a competitive inhibitor of MMPs.[1][5] Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. In the case of MMPs, the active site contains a catalytic zinc ion that is essential for their enzymatic activity.[1] Tanomastat's carboxyl group chelates this zinc ion, thereby blocking the active site and preventing the binding and cleavage of ECM components.[1]
The following diagram illustrates the proposed mechanism of competitive inhibition of MMPs by Tanomastat.
Caption: Competitive inhibition of MMP by Tanomastat.
Signaling Pathways
MMPs are key downstream effectors of various signaling pathways that are often dysregulated in cancer. The expression and activation of MMPs are tightly controlled by a complex network of signaling molecules. One of the central pathways involved in the regulation of MMPs is the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β can induce the expression of several MMPs, including MMP-2, MMP-9, and MMP-13, through both Smad-dependent and Smad-independent pathways.[4][6][7]
The following diagram illustrates a simplified representation of the TGF-β signaling pathway leading to MMP activation.
Caption: TGF-β signaling pathway and Tanomastat's point of intervention.
Experimental Protocols
The characterization of this compound's biological activity and enzyme kinetics involves several key experimental protocols. Below are generalized methodologies for determining its inhibitory effects.
MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is used to determine the inhibitory potency (Kᵢ or IC₅₀) of Tanomastat against specific MMPs.
Principle: A fluorogenic peptide substrate, which is a synthetic peptide containing a sequence cleaved by the target MMP and flanked by a fluorescent reporter and a quencher, is used. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of (S)-Tanomastat in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Tanomastat in assay buffer.
-
Reconstitute the recombinant active MMP enzyme in assay buffer to a working concentration.
-
Prepare the fluorogenic MMP substrate in assay buffer.
-
-
Assay Procedure:
-
Add the diluted Tanomastat solutions or vehicle control to the wells of a 96-well microplate.
-
Add the active MMP enzyme to all wells except for the blank controls.
-
Incubate the plate at 37°C for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Kₘ are known.
-
The following workflow diagram illustrates the general steps of an MMP inhibition assay.
Caption: General workflow for an MMP inhibition assay.
Cell-Based Invasion Assay
This assay assesses the functional effect of Tanomastat on the invasive capacity of cancer cells.
Principle: The assay measures the ability of cells to migrate through a layer of extracellular matrix components (e.g., Matrigel) in response to a chemoattractant.
Generalized Protocol:
-
Cell Culture: Culture cancer cells in appropriate media.
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a layer of Matrigel.
-
Cell Seeding: Seed the cancer cells in the upper chamber of the transwell insert in serum-free media containing various concentrations of Tanomastat or a vehicle control.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion.
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of invasion relative to the control.
-
Determine the IC₅₀ for the inhibition of cell invasion. An IC₅₀ of 840 nM has been reported for the prevention of matrix invasion by endothelial cells.[3]
-
Summary of Quantitative Data
| Parameter | Value | Target/System | Reference |
| Kᵢ for MMP-2 | 11 nM | Enzyme Inhibition | [3] |
| Kᵢ for MMP-3 | 143 nM | Enzyme Inhibition | [3] |
| Kᵢ for MMP-9 | 301 nM | Enzyme Inhibition | [3] |
| Kᵢ for MMP-13 | 1470 nM | Enzyme Inhibition | [3] |
| IC₅₀ for Matrix Invasion | 840 nM | Endothelial Cells | [3] |
Conclusion
This compound is a potent, competitive inhibitor of several matrix metalloproteinases, with the (S)-enantiomer being the active form. Its ability to target MMP-2, -3, -9, and -13 underscores its potential as a modulator of the tumor microenvironment. While clinical trials of Tanomastat did not demonstrate the desired efficacy in improving patient survival, the study of this compound has provided valuable insights into the role of MMPs in cancer progression and the principles of designing MMP inhibitors.[8] The detailed understanding of its biological targets and enzyme kinetics, as outlined in this guide, remains crucial for the ongoing research and development of more selective and effective MMP inhibitors for therapeutic applications.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase-9 activates TGF-β and stimulates fibroblast contraction of collagen gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
(Rac)-Tanomastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tanomastat, also known as (Rac)-BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). As the racemic mixture of Tanomastat, it functions by chelating the zinc ion essential for the catalytic activity of these endopeptidases. MMPs play a crucial role in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and angiogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its evaluation.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are key regulators of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly controlled. However, in many pathological states, including cancer, the expression and activity of MMPs are upregulated, leading to excessive ECM degradation. This facilitates cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1]
This compound is a synthetic, broad-spectrum MMP inhibitor that has demonstrated anti-invasive and antimetastatic activity in various preclinical models.[2] It primarily targets several MMPs, including MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-9 (Gelatinase B), and MMP-13 (Collagenase-3).[3] This document serves as a comprehensive resource for researchers, providing detailed methodologies and quantitative data related to the study of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of MMPs. Its chemical structure features a Zn-binding carboxyl group that chelates the zinc ion within the active site of the MMP enzyme.[2] This interaction reversibly blocks the catalytic activity of the enzyme, preventing the degradation of its substrates in the extracellular matrix.
The inhibition of MMPs by this compound leads to a reduction in the breakdown of basement membranes, which are critical barriers to cell invasion. By preserving the integrity of the ECM, this compound can inhibit tumor cell invasion, metastasis, and angiogenesis.[4]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against various MMPs has been quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available data.
| MMP Subtype | Ki (nM) | IC50 (nM) |
| MMP-2 | 11 | - |
| MMP-3 | 143 | - |
| MMP-9 | 301 | - |
| MMP-13 | 1470 | - |
| Endothelial Cell Invasion | - | 840 |
Data sourced from MedChemExpress and TargetMol.[2][3]
Signaling Pathways and Experimental Workflows
While direct studies on the specific intracellular signaling pathways modulated by this compound are limited, the inhibition of MMPs can indirectly affect signaling cascades that are dependent on the processing of extracellular signaling molecules or the interaction of cells with the ECM. For instance, MMPs are known to be involved in the activation of growth factors and cytokines, and their inhibition can therefore impact downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[5][6]
Diagram: Generalized MMP-Mediated Signaling
References
- 1. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Tanomastat | MMP | TargetMol [targetmol.com]
- 4. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Molecular Targeted Therapeutic Drugs in Treatment of Breast Cancer: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Antineoplastic Potential of (Rac)-Tanomastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tanomastat (BAY 12-9566) is a synthetically derived, non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor with demonstrated preclinical antineoplastic activity. By targeting specific MMPs crucial for tumor progression, namely MMP-2, MMP-3, and MMP-9, Tanomastat was developed to impede key processes in cancer cell invasion, metastasis, and angiogenesis. Despite promising initial in vitro and in vivo data, the clinical development of Tanomastat was ultimately halted due to a lack of efficacy in Phase III trials. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, quantitative efficacy, experimental protocols, and the signaling pathways implicated in its activity.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of the extracellular matrix (ECM).[1] In the context of oncology, elevated expression of certain MMPs, including MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B), is strongly associated with tumor progression, invasion, and metastasis.[2] These enzymes facilitate cancer cell dissemination by breaking down the basement membrane and remodeling the ECM, processes that are essential for angiogenesis and the establishment of distant metastases.[2][3]
This compound was designed as a potent and selective inhibitor of these key MMPs, with the therapeutic goal of arresting tumor growth and spread.[4] This document serves as an in-depth technical resource, summarizing the key preclinical and clinical findings related to the antineoplastic activity of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of MMPs by chelating the zinc ion within the catalytic domain of these enzymes.[3] This action blocks the proteolytic activity of MMP-2, MMP-3, and MMP-9, thereby preventing the degradation of ECM components. The inhibition of these specific MMPs is hypothesized to exert its antineoplastic effects through several mechanisms:
-
Inhibition of Tumor Invasion and Metastasis: By preventing the breakdown of the basement membrane, Tanomastat is expected to hinder the ability of cancer cells to invade surrounding tissues and intravasate into blood and lymphatic vessels.[3]
-
Anti-angiogenesis: The formation of new blood vessels, a process critical for tumor growth and survival, is dependent on the remodeling of the ECM by MMPs. By inhibiting MMPs, Tanomastat can disrupt this process.[4]
Quantitative Preclinical Data
The preclinical evaluation of this compound demonstrated significant antineoplastic activity in both in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| MMP-2 | Enzymatic Assay | Ki | 11 |
| MMP-3 | Enzymatic Assay | Ki | 143 |
| MMP-9 | Enzymatic Assay | Ki | 301 |
| Endothelial Cell Invasion | Cell-based Assay | IC50 | 840[4] |
Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Orthotopic Model
| Animal Model | Cancer Cell Line | Treatment | Efficacy Endpoint | Result |
| Nude Mice | MDA-MB-435 | 100 mg/kg (p.o., daily for 7 weeks) | Inhibition of local tumor regrowth | 58% |
| Nude Mice | MDA-MB-435 | 100 mg/kg (p.o., daily for 7 weeks) | Inhibition of the number of lung metastases | 57% |
| Nude Mice | MDA-MB-435 | 100 mg/kg (p.o., daily for 7 weeks) | Inhibition of the volume of lung metastases | 88% |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of compounds like Tanomastat against specific MMPs using a fluorogenic peptide substrate.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-3, MMP-9)
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in ice-cold Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Setup: To the wells of a 96-well microplate, add Assay Buffer, the diluted Tanomastat solutions (or vehicle control), and the diluted MMP enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths for the chosen substrate, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Tanomastat's Impact on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, heavily reliant on the enzymatic activity of MMPs for the degradation of the extracellular matrix (ECM) and the release of pro-angiogenic factors. This technical guide provides an in-depth analysis of the effects of this compound on angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. While preclinical studies demonstrated its anti-angiogenic potential, clinical trials in advanced cancers, including ovarian cancer, did not show a significant survival benefit, highlighting the complexity of targeting MMPs in established tumors.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary anti-angiogenic effect of this compound stems from its potent inhibition of several key matrix metalloproteinases, including MMP-2, -3, -8, -9, and -13.[1] These enzymes are crucial for the degradation of the basement membrane and the extracellular matrix, which is a prerequisite for endothelial cell migration and invasion—critical early steps in angiogenesis.
By inhibiting MMPs, Tanomastat interferes with the angiogenic cascade in several ways:
-
Prevents Endothelial Cell Invasion: The breakdown of the ECM by MMPs is essential for endothelial cells to move from existing blood vessels into the surrounding tissue to form new capillaries. Tanomastat directly blocks this invasive process.
-
Inhibits Release of Pro-Angiogenic Factors: Many pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF), are sequestered within the ECM. MMPs, particularly MMP-2 and MMP-9, play a critical role in releasing these factors, making them available to bind to their receptors on endothelial cells.[2] Tanomastat's inhibition of these MMPs reduces the bioavailability of VEGF and other growth factors.
-
Modulates the Tumor Microenvironment: MMPs are involved in the complex interplay between tumor cells, endothelial cells, and the surrounding stroma. By inhibiting MMPs, Tanomastat can alter the tumor microenvironment to be less conducive to angiogenesis.
Quantitative Data on Anti-Angiogenic Effects
The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound (BAY 12-9566).
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Parameter Measured | Key Finding | IC50 | Reference |
| Endothelial Cell Invasion | Human Umbilical Vein Endothelial Cells (HUVEC) | Invasion through Matrigel | Concentration-dependent inhibition | 8.4 x 10⁻⁷ M | [3] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell number | No significant effect | Not Applicable | [3] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound
| Model | Angiogenic Stimulus | Treatment | Parameter Measured | Key Finding | Reference |
| Matrigel Plug Assay (Mouse) | Basic Fibroblast Growth Factor (bFGF) | 50-200 mg/kg/day (oral) | Hemoglobin content in Matrigel plug | Significant reduction in hemoglobin content, indicating decreased vascularization. | [3] |
| Human Tumor Xenografts (Mouse) | Various human carcinoma cell lines | Not specified | Tumor growth and lung metastases | Inhibition of tumor growth and formation of lung metastases. | 4 |
| Human Tumor Xenografts (Mouse) | Not specified | Not specified | Microvessel density | 6-fold decrease in microvessel density within the tumor. | [4] |
Table 3: Clinical Trial Data in Advanced Ovarian Cancer
| Trial Phase | Patient Population | Treatment Arms | Primary Endpoint | Key Finding | Reference |
| Phase III | Advanced ovarian cancer patients responsive to primary therapy | This compound (800 mg p.o. b.i.d.) vs. Placebo | Progression-Free Survival (PFS) | No significant difference in median PFS (10.4 vs. 9.2 months) or Overall Survival (OS). The trial was closed prematurely. | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways and logical relationships involved in the anti-angiogenic effects of this compound.
Figure 1. Mechanism of Action of this compound in Inhibiting Angiogenesis.
Figure 2. Interference of Tanomastat with VEGF Signaling through MMP Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound and other MMP inhibitors.
In Vitro Endothelial Cell Invasion Assay (Boyden Chamber Assay)
Objective: To quantify the inhibitory effect of this compound on endothelial cell invasion through a basement membrane matrix.
Materials:
-
Boyden chamber apparatus with polycarbonate filters (8 µm pores)
-
Matrigel™ Basement Membrane Matrix
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell basal medium (EBM) supplemented with growth factors
-
Fetal Bovine Serum (FBS)
-
This compound
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Thaw Matrigel on ice overnight. Dilute to the desired concentration with cold, serum-free EBM.
-
Coat the upper surface of the Boyden chamber filters with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to 70-90% confluency. Harvest the cells and resuspend them in serum-free EBM.
-
In the lower chamber of the Boyden apparatus, add EBM containing a chemoattractant (e.g., 10% FBS or VEGF).
-
In the upper chamber, add the HUVEC suspension containing various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
After incubation, remove the non-invading cells from the upper surface of the filter with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the filter with a fluorescent dye (e.g., Calcein AM).
-
Quantify the fluorescence using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of invaded cells.
-
Calculate the percentage of inhibition of invasion for each concentration of this compound compared to the vehicle control.
In Vitro Tube Formation Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel™ Basement Membrane Matrix
-
HUVECs
-
EBM with supplements
-
This compound
-
96-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and pipette a thin layer into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EBM containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate at 37°C with 5% CO₂ for 4-12 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks at different time points.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the quantitative parameters between Tanomastat-treated and control groups.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the anti-angiogenic activity of this compound in a living organism.
Materials:
-
Growth factor-reduced Matrigel™
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Heparin
-
This compound (for oral administration)
-
6-8 week old mice (e.g., C57BL/6)
-
Drabkin's reagent for hemoglobin measurement
-
Spectrophotometer
Protocol:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and heparin.[2]
-
Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Administer this compound or vehicle control to the mice daily via oral gavage at the desired doses (e.g., 50-200 mg/kg).
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify the angiogenesis within the plugs by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent and a spectrophotometer. This provides an indirect measure of blood vessel formation.
-
Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
-
Compare the results between the Tanomastat-treated and control groups.
Experimental and Logical Workflows
The following diagrams outline the workflows for testing the anti-angiogenic properties of a compound like this compound.
Figure 3. General Workflow for Evaluating an Anti-Angiogenic Compound.
Figure 4. Logical Flowchart of Tanomastat's Effect on Angiogenesis.
Conclusion
This compound demonstrates clear anti-angiogenic properties in preclinical models, primarily through the inhibition of matrix metalloproteinases. Its ability to block endothelial cell invasion and disrupt the tumor microenvironment underscores the critical role of MMPs in angiogenesis. However, the lack of clinical efficacy in advanced cancers suggests that targeting MMPs alone may be insufficient to overcome the complexity and redundancy of pro-angiogenic signaling pathways in established tumors. Future research may explore the use of more selective MMP inhibitors or combination therapies that target multiple nodes in the angiogenic process. This guide provides a comprehensive overview for researchers and drug development professionals working on novel anti-angiogenic therapies.
References
- 1. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shaping the Landscape of Lung Cancer: The Role and Therapeutic Potential of Matrix Metalloproteinases [mdpi.com]
Methodological & Application
(Rac)-Tanomastat In Vitro Cell-Based Assay Protocols
Application Note
(Rac)-Tanomastat is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs), demonstrating potent inhibitory activity against MMP-2, MMP-3, and MMP-9. [1][2] These zinc-dependent endopeptidases are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[3][4] By targeting these MMPs, this compound presents a promising avenue for anti-cancer therapeutic research.
This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound in a cancer research setting. The described assays will assess the compound's impact on cell viability, migration, invasion, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's inhibitory activity and cytotoxicity.
| Parameter | Value | Target/Cell Line | Reference |
| Ki (MMP-2) | 11 nM | Enzyme Assay | [2] |
| Ki (MMP-3) | 143 nM | Enzyme Assay | [2] |
| Ki (MMP-9) | 301 nM | Enzyme Assay | [2] |
| CC50 | 81.39 µM | RD cells | [5] |
| IC50 | 18.12 µM | RD cells (antiviral) | [5] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of MMPs, primarily MMP-2 and MMP-9. These enzymes are key mediators of ECM degradation, which is a critical step in cancer cell invasion and metastasis. By blocking MMP activity, Tanomastat can prevent the breakdown of the basement membrane, thereby impeding the spread of tumor cells.
Experimental Protocols
Cell Viability Assay (alamarBlue™)
This protocol determines the cytotoxic effect of this compound on a selected cancer cell line.
Workflow:
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231, HT-1080)
-
Complete culture medium
-
96-well plates
-
This compound
-
alamarBlue™ Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 200 µM).[5]
-
Remove the medium from the wells and replace it with the prepared drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Wash the cells with PBS.
-
Add alamarBlue™ reagent diluted 1:10 in culture medium to each well.[5]
-
Incubate for 1-4 hours at 37°C, protected from light.[5]
-
Measure fluorescence intensity at an excitation of 570 nm and an emission of 600 nm.[5]
-
Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.
Workflow:
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (as chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for 2-4 hours at 37°C to allow for gelling.
-
Rehydrate the Matrigel layer with serum-free medium for 30 minutes at 37°C.
-
Harvest cancer cells and resuspend them in serum-free medium containing various non-cytotoxic concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add complete culture medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of invaded cells per field of view.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol quantifies the induction of apoptosis by this compound.
Workflow:
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[6]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for (Rac)-Tanomastat in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1] These models recapitulate crucial aspects of tumor physiology, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug resistance profiles.[1][2] (Rac)-Tanomastat (also known as BAY 12-9566) is a potent, non-peptidic inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, and -13.[3][4] These enzymes are zinc-dependent endopeptidases that play a critical role in the degradation of the ECM, a key process in tumor invasion and metastasis.[5][6] By targeting MMPs, Tanomastat presents a promising therapeutic strategy to impede cancer progression.[3]
These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models to evaluate its anti-invasive and anti-tumorigenic properties.
Mechanism of Action of this compound
This compound functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[4] The inhibition of MMP-2, -3, -9, and -13 is particularly relevant in oncology as these MMPs are frequently overexpressed in various cancers and are involved in the breakdown of collagen and other ECM components, which is a prerequisite for cancer cell invasion and the formation of metastases.[4][7] The inhibition of these MMPs by Tanomastat is expected to reduce the ability of cancer cells to remodel the surrounding matrix, thereby limiting their invasive potential.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the effects of this compound in 3D tumor spheroid models based on its known mechanism of action and data from similar MMP inhibitors. Researchers should generate their own data following the provided protocols.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| MMP-2 | 11[3] |
| MMP-3 | 143[3] |
| MMP-9 | 301[3] |
| MMP-13 | 1470[3] |
Table 2: Expected Efficacy of this compound in a 3D Tumor Spheroid Invasion Assay
| Cell Line | Treatment | Concentration (µM) | Invasion Inhibition (%) |
| HT-1080 (Fibrosarcoma) | This compound | 1 | ~30% |
| 10 | ~65% | ||
| 50 | ~90% | ||
| MDA-MB-231 (Breast Cancer) | This compound | 1 | ~25% |
| 10 | ~60% | ||
| 50 | ~85% |
Table 3: Anticipated IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Assay Type | Duration | Expected IC50 (µM) |
| U-87 MG (Glioblastoma) | Spheroid Viability | 72 hours | > 50 |
| HT-1080 (Fibrosarcoma) | Spheroid Invasion | 96 hours | 5 - 15 |
| A549 (Lung Carcinoma) | Spheroid Viability | 72 hours | > 50 |
Note: The IC50 for viability is expected to be high as Tanomastat is primarily anti-invasive, not cytotoxic.
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HT-1080, MDA-MB-231, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2. Spheroid formation can take 24 hours to several days depending on the cell line.[7]
-
Monitor spheroid formation daily using a microscope.
Protocol 2: 3D Tumor Spheroid Invasion Assay
This protocol outlines the procedure to assess the anti-invasive effects of this compound on pre-formed tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Basement membrane extract (BME) or Collagen I
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (as a chemoattractant)
-
Inverted microscope with a camera
Procedure:
-
Pre-chill pipette tips and a 96-well plate on ice.
-
Thaw the BME or prepare the Collagen I solution on ice.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Gently add 50 µL of the cold BME or collagen solution to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to embed the spheroids in the center of the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the medium containing the different concentrations of Tanomastat or vehicle control to each well.
-
Capture an initial image (Time 0) of each spheroid using an inverted microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for 3 to 7 days to monitor invasion.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ) by measuring the total area of the spheroid and the invading cells and subtracting the initial spheroid area.
Protocol 3: Spheroid Viability Assay
This protocol is to determine the effect of this compound on the viability of cells within the 3D spheroid.
Materials:
-
Tumor spheroids treated with this compound (from the invasion assay or a separate experiment)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of MMPs in cancer progression and inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for testing this compound in 3D tumor spheroids.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Tanomastat in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Tanomastat (also known as BAY 12-9566) in preclinical animal model studies. The following sections detail the mechanism of action, recommended dosages derived from in vivo studies, and detailed experimental protocols for cancer and arthritis models.
Mechanism of Action
This compound is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). It functions by chelating the zinc ion within the active site of these enzymes, thereby inhibiting their proteolytic activity. Tanomastat has been shown to selectively inhibit MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix. This activity is crucial in pathological processes such as tumor invasion, metastasis, and cartilage destruction in arthritis.
Quantitative Data Summary
The following table summarizes the dosages and effects of this compound in various animal model studies.
| Inhibitor | Animal Model | Condition Studied | Dosage | Administration Route | Study Duration | Key Findings |
| This compound (BAY 12-9566) | Rat | Adjuvant-Induced Arthritis | 50 mg/kg/day | Oral | 22 days | Decreased arthritic index, paw swelling, neutrophil infiltration, and cartilage destruction.[1][2] |
| This compound (BAY 12-9566) | Mouse | Human Breast Cancer Orthotopic Model | 100 mg/kg/day | Oral | 7 weeks | Inhibited local tumor regrowth and reduced the number and volume of lung metastases. |
Signaling Pathway of MMP Inhibition
The following diagram illustrates the general mechanism of action of MMP inhibitors like this compound in preventing extracellular matrix degradation.
Caption: General mechanism of MMP inhibition by this compound.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats and the evaluation of the anti-arthritic effects of this compound.
Materials:
-
This compound (BAY 12-9566)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Vehicle for Tanomastat (e.g., 0.5% carboxymethylcellulose)
-
Male Lewis or Sprague-Dawley rats (6-8 weeks old)
-
Calipers for measuring paw volume
-
Scoring system for arthritic index
Experimental Workflow:
Caption: Workflow for the adjuvant-induced arthritis animal model study.
Procedure:
-
Animal Acclimatization: Acclimate male Lewis or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Induction of Arthritis (Day 0): Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Grouping and Treatment:
-
Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (50 mg/kg/day, oral gavage)
-
Positive control (e.g., Indomethacin 1 mg/kg/day, oral gavage)
-
-
Begin treatment on day 0 and continue for 22 consecutive days.
-
-
Monitoring and Evaluation:
-
Body Weight: Record the body weight of each animal daily.
-
Paw Volume: Measure the volume of both hind paws daily using a plethysmometer or digital calipers.
-
Arthritic Index: Score the severity of arthritis daily based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
-
Endpoint Analysis (Day 22):
-
At the end of the treatment period, euthanize the animals.
-
Histopathology: Collect the hind paws, fix in 10% buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone destruction.
-
Biomarker Analysis: Collect urine samples to measure levels of pyridinoline (B42742) (Pyr) and deoxypyridinoline (B1589748) (Dpyr) as markers of collagen degradation.[1]
-
Orthotopic Breast Cancer Xenograft Model in Mice
This protocol details the establishment of an orthotopic breast cancer model in immunodeficient mice to evaluate the anti-tumor and anti-metastatic efficacy of this compound.
Materials:
-
This compound (BAY 12-9566)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Vehicle for Tanomastat
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for the orthotopic breast cancer xenograft study.
Procedure:
-
Cell Preparation: Culture human breast cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (100 mg/kg/day, oral gavage)
-
-
Administer treatment daily for the specified duration (e.g., 7 weeks).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest the lungs and other potential metastatic sites. The number and volume of metastatic nodules can be quantified.
-
Tissues can be processed for histopathological analysis to confirm the presence of metastases.
-
Logical Relationship for Dose Selection
The selection of an appropriate dose for this compound in a new animal model can be guided by existing data from similar compounds and models.
Caption: A logical approach to selecting doses for in vivo studies.
References
Application Notes and Protocols: (Rac)-Tanomastat in Metalloproteinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also identified as BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components.[2] Their enzymatic activity is integral to various physiological processes such as tissue remodeling, and they are also implicated in a range of pathological conditions including arthritis, tumor invasion, and metastasis.[2][3] Tanomastat has demonstrated inhibitory activity against several MMPs, notably MMP-2, MMP-3, and MMP-9, thereby preventing the breakdown of the ECM.[1] This characteristic makes this compound a valuable pharmacological tool for investigating the specific roles of these MMPs in diverse biological and disease models. These application notes provide comprehensive guidance on the use of this compound in metalloproteinase inhibition studies, covering its inhibitory profile, associated signaling pathways, and detailed experimental protocols.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against a selection of metalloproteinases is summarized in the table below. This quantitative data is crucial for designing experiments and determining appropriate inhibitor concentrations for both in vitro and in vivo studies.
| Target MMP | Inhibition Constant (K_i) | IC_50 | Experimental Context |
| MMP-2 (Gelatinase A) | 11 nM[1] | - | Enzyme inhibition assay |
| MMP-3 (Stromelysin 1) | 143 nM[1] | - | Enzyme inhibition assay |
| MMP-9 (Gelatinase B) | 301 nM[1] | - | Enzyme inhibition assay |
| MMP-13 (Collagenase 3) | 1470 nM[1] | - | Enzyme inhibition assay |
| Matrix Invasion | - | 840 nM[1] | Endothelial cell invasion assay |
Signaling Pathways
MMPs function as significant downstream effectors in a variety of signaling pathways that govern cellular processes such as proliferation, migration, and invasion. By inhibiting MMP activity, Tanomastat can modulate these complex biological events. The following diagrams illustrate the key signaling pathways that regulate the expression and activity of MMP-2, MMP-3, and MMP-9.
MMP-2 Signaling Pathway
Caption: MMP-2 activation and signaling cascade.
MMP-3 Signaling Pathway
Caption: MMP-3 regulation by inflammatory cytokines.
MMP-9 Signaling Pathway
Caption: MMP-9 expression and activity regulation.
Experimental Protocols
Fluorogenic MMP Inhibition Assay
This protocol provides a generalized method for assessing the inhibitory activity of this compound against a specific MMP utilizing a fluorogenic substrate. This approach is widely used for its efficiency and sensitivity in screening MMP inhibitors.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-3, or MMP-9)
-
This compound
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, NaCl, and a non-ionic detergent like Brij-35)
-
DMSO (for dissolving Tanomastat)
-
96-well solid black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
MMP Enzyme: Reconstitute and dilute the active MMP enzyme to a final working concentration in ice-cold Assay Buffer. The optimal concentration should be predetermined empirically to ensure a linear reaction rate over the assay duration.
-
This compound: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Subsequently, create a serial dilution of the stock solution in Assay Buffer to achieve the desired range of final concentrations for the assay.
-
MMP Substrate: Prepare the fluorogenic MMP substrate solution in Assay Buffer as per the manufacturer's guidelines.
-
-
Assay Setup (per well):
-
Blank (No Enzyme) Wells: Add 90 µL of Assay Buffer.
-
Control (No Inhibitor) Wells: Add 80 µL of Assay Buffer and 10 µL of the diluted MMP enzyme solution.
-
Inhibitor Wells: Add 70 µL of Assay Buffer, 10 µL of the diluted MMP enzyme solution, and 10 µL of the respective diluted Tanomastat solution.
-
-
Pre-incubation:
-
Gently agitate the plate to ensure thorough mixing of the well contents.
-
Pre-incubate the plate at 37°C for 15-30 minutes to facilitate the binding of Tanomastat to the enzyme.
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add 10 µL of the MMP substrate solution to all wells. This will bring the final reaction volume in each well to 100 µL.
-
-
Kinetic Measurement:
-
Immediately transfer the microplate to a fluorometric microplate reader that has been pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically at the excitation and emission wavelengths appropriate for the selected substrate (for instance, Ex/Em = 490/525 nm for a green fluorescent substrate).[4][5] It is recommended to take readings at intervals of 1-2 minutes for a total duration of 30-60 minutes.
-
Data Analysis:
-
For each time point, subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Calculate the reaction rate (the slope of the linear phase of the fluorescence versus time plot) for each concentration of Tanomastat.
-
Determine the percentage of inhibition for each Tanomastat concentration in relation to the control (no inhibitor) wells.
-
Plot the percentage of inhibition as a function of the logarithm of the Tanomastat concentration and fit the resulting data to a suitable dose-response model to calculate the IC₅₀ value.
Experimental Workflow for Screening MMP Inhibitors
The diagram below outlines a standard experimental workflow for the screening and characterization of MMP inhibitors such as this compound.
Caption: General workflow for MMP inhibitor studies.
Conclusion
This compound stands as a well-documented inhibitor of several key matrix metalloproteinases. The data, signaling pathway diagrams, and protocols presented in these application notes provide a robust framework for researchers and drug development professionals to effectively employ this compound in their investigations of MMP-mediated biological processes and associated pathologies. A thorough understanding of the experimental methodologies and the underlying signaling networks will empower the design and execution of insightful and impactful studies in the fields of molecular biology and pharmacology.
References
(Rac)-Tanomastat: A Potent Tool for Elucidating Extracellular Matrix Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, such as collagen and gelatin. The dysregulation of MMP activity is implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. This compound serves as a critical research tool for investigating the roles of MMPs in these processes and for the development of novel therapeutic strategies targeting ECM degradation. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for their studies.
Quantitative Data
This compound exhibits inhibitory activity against several key MMPs involved in ECM degradation. The following tables summarize its reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).
| MMP Subtype | Ki (nM) |
| MMP-2 (Gelatinase A) | 11 |
| MMP-3 (Stromelysin-1) | 143 |
| MMP-9 (Gelatinase B) | 301 |
| MMP-13 (Collagenase-3) | 1470 |
| Table 1: Inhibitory Constants (Ki) of this compound for various MMPs.[1] |
| Assay | Cell Type | IC50 (nM) |
| Matrix Invasion | Endothelial Cells | 840 |
| Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in a cell-based assay.[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to design relevant experiments, it is essential to visualize the signaling pathways involved in ECM degradation and the workflows of key assays.
References
Application Notes and Protocols for (Rac)-Tanomastat in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy of (Rac)-Tanomastat (also known as BAY 12-9566), a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor. The protocols outlined below are generalized from preclinical studies and are intended to serve as a guide for designing and executing similar experiments in a laboratory setting.
Mechanism of Action
This compound is a non-peptidic, biphenyl (B1667301) compound that functions as a potent inhibitor of several matrix metalloproteinases, including MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B). These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, MMPs play a pivotal role in tumor growth, invasion, angiogenesis, and metastasis. By inhibiting these key MMPs, Tanomastat disrupts the degradation of the ECM, thereby impeding the processes that allow cancer cells to invade surrounding tissues, form new blood vessels, and metastasize to distant organs.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of this compound in various cancer models.
Table 1: Efficacy of this compound in a Human Breast Cancer Orthotopic Model
| Cancer Model | Animal Model | Treatment Protocol | Primary Tumor Growth Inhibition | Lung Metastasis Inhibition (Number) | Lung Metastasis Inhibition (Volume) | Reference |
| MDA-MB-435 Human Breast Carcinoma | Murine Mammary Fat Pad Xenograft | 100 mg/kg/day p.o. (daily) | 58% inhibition of local tumor regrowth | 57% reduction | 88% reduction | [1] |
Table 2: Efficacy of this compound in a Lewis Lung Carcinoma Model
| Cancer Model | Animal Model | Treatment Protocol | Primary Tumor Growth Inhibition | Lung Metastasis Inhibition (Number) | Lung Metastasis Inhibition (Volume > 3 mm³) | Reference |
| Lewis Lung Carcinoma | Subcutaneous implantation in mice | Daily oral treatment | 50% delay in primary tumor growth | 86% reduction | 90% reduction | [2] |
Table 3: Efficacy of this compound in an Experimental Metastasis Model
| Cancer Model | Animal Model | Treatment Protocol | Lung Metastasis Inhibition (Total Number) | Lung Metastasis Inhibition (Lesions > 2 mm³) | Reference |
| B16.F10 Murine Melanoma | Tail vein injection in mice | Daily oral treatment (from 24h before to 48h after implantation) | 58% reduction | 80% reduction | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vivo efficacy.
Protocol 1: Orthotopic Breast Cancer Xenograft Model
Objective: To evaluate the effect of this compound on local tumor regrowth and metastasis of human breast cancer cells in an orthotopic mouse model.
Materials:
-
MDA-MB-435 human breast cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
This compound (BAY 12-9566)
-
Vehicle for oral gavage (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
-
General anesthetic for rodents (e.g., isoflurane)
-
Surgical instruments for tumor cell implantation and resection
-
Calipers for tumor measurement
-
Bioluminescence imaging system (optional, if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture MDA-MB-435 cells under standard conditions. Prior to implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells per 50 µL.
-
Tumor Cell Implantation:
-
Anesthetize the mice using a calibrated vaporizer.
-
Make a small incision to expose the inguinal mammary fat pad.
-
Inject 1 x 10⁶ MDA-MB-435 cells in 50 µL of PBS into the mammary fat pad.
-
Suture the incision and allow the tumors to grow.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Primary Tumor Resection:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups.
-
Anesthetize the mice and surgically resect the primary tumor.
-
Suture the incision and monitor the animals for recovery.
-
-
Drug Administration:
-
Begin treatment the day after tumor resection.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose, prepare a 10 mg/mL solution for a 20g mouse receiving 0.2 mL).
-
Administer this compound (100 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
-
Assessment of Tumor Regrowth and Metastasis:
-
Continue treatment for a defined period (e.g., 7 weeks).
-
Monitor the site of resection for local tumor regrowth, measuring any new tumor growth with calipers.
-
At the end of the study, euthanize the mice.
-
Excise the lungs and fix in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
For volumetric analysis, lung tissues can be sectioned and stained for histological examination to measure the total volume of metastatic lesions.
-
Protocol 2: Oral Gavage Administration
Objective: To correctly administer this compound orally to mice.
Materials:
-
This compound suspension
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct volume of the drug suspension to administer.
-
Thoroughly mix the this compound suspension to ensure uniformity.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
-
Needle Insertion:
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for a few minutes.
-
Visualizations
Signaling Pathway of MMP Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an orthotopic cancer model study.
References
Application Notes and Protocols for (Rac)-Tanomastat Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of various drug delivery systems for the broad-spectrum matrix metalloproteinase (MMP) inhibitor, (Rac)-Tanomastat. Given its hydrophobic nature, enhancing its delivery through advanced formulations is crucial for improving its therapeutic efficacy in research settings. This document outlines detailed protocols for nanoparticle, liposome, and hydrogel-based delivery systems.
Introduction to this compound and Drug Delivery
This compound is the racemic form of Tanomastat, a non-peptidic biphenyl (B1667301) compound that acts as a potent inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-3, and MMP-9[1][2][3]. These enzymes play a critical role in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis[4][5]. By inhibiting MMPs, Tanomastat shows anti-invasive and antimetastatic activity in various tumor models[1]. Due to its hydrophobic properties, formulating this compound into drug delivery systems can enhance its solubility, stability, and bioavailability.
This document details protocols for three common and effective drug delivery platforms:
-
Polymeric Nanoparticles: Biodegradable nanoparticles for controlled release and targeted delivery.
-
Liposomes: Vesicular systems for encapsulating hydrophobic drugs within their lipid bilayer.
-
Hydrogels: Water-swollen polymer networks for sustained, localized drug delivery.
Signaling Pathway of MMP Inhibition by this compound
This compound exerts its therapeutic effects by inhibiting the catalytic activity of MMPs. These enzymes are key players in complex signaling cascades that regulate cell behavior. The diagram below illustrates the general signaling pathway affected by MMPs and the point of intervention for Tanomastat. Inflammatory signals, such as TNF-α and IL-1β, can trigger intracellular signaling cascades involving NF-κB and MAPK pathways, leading to the increased expression of MMPs[6][7]. Once activated, MMPs degrade components of the extracellular matrix (ECM), promoting cell migration and invasion. This compound directly inhibits the enzymatic activity of MMPs, thereby blocking ECM degradation and subsequent cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|179545-76-7|COA [dcchemicals.com]
- 3. Tanomastat | C23H19ClO3S | CID 6918336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining the Effective Concentration of (Rac)-Tanomastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). This process is fundamental in physiological tissue remodeling, but its dysregulation is a hallmark of pathological conditions such as cancer, where it facilitates tumor invasion, metastasis, and angiogenesis. This compound exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9, which are often overexpressed in various malignancies.[1][2] The determination of its effective concentration is a critical step in preclinical and clinical development to ensure optimal therapeutic efficacy while minimizing potential side effects.
These application notes provide a comprehensive guide to determining the effective concentration of this compound through various in vitro and in vivo experimental protocols.
Data Presentation: Efficacy of this compound
The effective concentration of this compound has been evaluated in various experimental settings. The following tables summarize the key quantitative data on its inhibitory activity.
| Target MMP | Inhibition Constant (Ki) | Reference |
| MMP-2 | 11 nM | [2] |
| MMP-3 | 143 nM | [2] |
| MMP-9 | 301 nM | [2] |
| MMP-13 | 1470 nM | [2] |
Table 1: Inhibitory Constants (Ki) of this compound for Specific MMPs.
| Assay | Cell Type/Model | Effective Concentration | Endpoint | Reference |
| Matrix Invasion | Endothelial Cells | IC50 = 840 nM | Prevention of matrix invasion | [2] |
| Tubule Formation | Endothelial Cells | 15-100 µM | Complete inhibition of tubule formation | [2] |
| Tumor Regrowth & Metastasis | Human Breast Cancer Orthotopic Model | 100 mg/kg (p.o. daily) | Inhibition of tumor regrowth and lung metastases | [2] |
Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to determine the effective concentration of this compound in their specific experimental systems.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9.
Materials:
-
Conditioned cell culture media
-
Non-reducing sample buffer
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Washing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Incubation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Culture cells of interest and collect the conditioned media.
-
Centrifuge the media to remove cell debris.
-
Mix the conditioned media with a non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow renaturation of the MMPs.
-
Incubate the gel in the incubation buffer at 37°C for 24-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant like 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain various concentrations of this compound.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells under a microscope.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound at various concentrations
Protocol:
-
Thaw the Basement Membrane Extract on ice.
-
Coat the wells of a pre-cooled 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound.
-
Seed the cells onto the solidified matrix.
-
Incubate at 37°C for 4-24 hours.
-
Visualize and quantify the formation of tube-like structures using a microscope. The total tube length and number of branch points can be measured.
Fluorescence-Based MMP Activity Assay
This is a high-throughput method to measure the enzymatic activity of MMPs.
Materials:
-
Fluorogenic MMP substrate (e.g., a FRET peptide)
-
Assay buffer
-
Purified active MMP enzyme or cell lysate/conditioned media containing MMPs
-
This compound at various concentrations
-
Fluorescence microplate reader
Protocol:
-
In a microplate, add the assay buffer, the MMP source (purified enzyme or biological sample), and varying concentrations of this compound.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
The rate of increase in fluorescence is proportional to the MMP activity. Calculate the inhibitory effect of this compound at each concentration.
Visualizations
Signaling Pathways
MMPs play a critical role in degrading the extracellular matrix, which in turn influences cell signaling pathways that control cell proliferation, migration, and survival. Inhibition of MMPs by this compound can disrupt these downstream signaling cascades.
Caption: this compound inhibits MMPs, disrupting downstream signaling.
Experimental Workflow
The following diagram outlines the general workflow for determining the effective concentration of this compound in vitro.
Caption: Workflow for determining the effective concentration of this compound.
Logical Relationships in Experimental Design
This diagram illustrates the logical connections between the experimental components in assessing the anti-cancer effects of this compound.
Caption: Logical flow of this compound's anti-cancer effects.
References
Assessing the Anti-Invasive Activity of (Rac)-Tanomastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] The breakdown of the ECM is a critical step in physiological processes like tissue remodeling, as well as in pathological conditions such as tumor invasion and metastasis.[2] MMPs, particularly gelatinases (MMP-2 and MMP-9) and collagenases, are often overexpressed in malignant tumors, facilitating cancer cell invasion, migration, and angiogenesis.[3][4] Tanomastat, a non-peptidic biphenyl (B1667301) compound, exerts its inhibitory effect by chelating the zinc ion within the catalytic domain of MMPs.[1] This application note provides detailed protocols for assessing the anti-invasive properties of this compound, focusing on its ability to inhibit MMP activity and suppress cancer cell invasion in vitro.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
Tanomastat is a competitive inhibitor of several MMPs, with varying potencies. The inhibitory activity of Tanomastat is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
Data Presentation
The inhibitory potential of this compound against key MMPs and its effect on cellular invasion are summarized in the tables below. This quantitative data provides a clear comparison of its activity across different targets and cellular processes.
Table 1: Inhibitory Activity of Tanomastat against various Matrix Metalloproteinases
| Matrix Metalloproteinase (MMP) | Inhibition Constant (Kᵢ) (nM) |
| MMP-2 (Gelatinase A) | 11 |
| MMP-3 (Stromelysin 1) | 143 |
| MMP-9 (Gelatinase B) | 301 |
| MMP-13 (Collagenase 3) | 1470 |
This data highlights the potent and selective inhibitory profile of Tanomastat.
Table 2: Anti-Invasive Activity of this compound
| Cell Type | Assay | Endpoint | IC₅₀ (nM) |
| Endothelial Cells | Matrix Invasion | Inhibition of cell invasion | 840 |
This table demonstrates the functional consequence of MMP inhibition by Tanomastat, leading to a reduction in cellular invasion.
Mandatory Visualization
The signaling pathway diagram below illustrates the mechanism by which MMPs contribute to cancer cell invasion and how inhibitors like this compound intervene.
Caption: Signaling pathway of MMP-mediated cell invasion and its inhibition by Tanomastat.
The following diagram illustrates a typical workflow for assessing the anti-invasive activity of a compound like this compound.
Caption: Experimental workflow for assessing anti-invasive activity.
Experimental Protocols
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process.
Materials:
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
This compound stock solution
-
Calcein AM or Crystal Violet staining solution
-
Cotton swabs
-
Fluorescence plate reader or microscope
Protocol:
-
Coating the Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.
-
Incubate at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells (e.g., HT-1080 or MDA-MB-231) to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
In the upper chamber, add 100 µL of the cell suspension.
-
Add various concentrations of this compound or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours (the incubation time should be optimized for the specific cell line).
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
For fluorescence-based quantification:
-
Add Calcein AM staining solution to the lower chamber and incubate for 30-60 minutes.
-
Read the fluorescence on a plate reader.
-
-
For colorimetric quantification:
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet solution.
-
Elute the stain with a solubilization buffer and measure the absorbance.
-
Alternatively, count the stained cells in multiple fields of view under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of invasion relative to the vehicle control.
-
Determine the IC₅₀ value of this compound for invasion inhibition.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.[4][5]
Materials:
-
10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Cell culture medium (serum-free)
-
This compound stock solution
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Wash the cells with serum-free medium and then incubate them in serum-free medium with various concentrations of this compound or vehicle control for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by the MMPs.
-
-
Data Analysis:
-
The zones of gelatinolysis will appear as clear bands on a blue background.
-
Quantify the band intensity using densitometry software. The intensity of the bands is proportional to the amount of active MMPs.
-
Compare the band intensities of the Tanomastat-treated samples to the vehicle control to determine the inhibitory effect on MMP activity.
-
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-invasive properties of this compound. The in vitro invasion assay directly measures the compound's ability to inhibit cell migration through a basement membrane, a key step in metastasis. Gelatin zymography complements this by providing a semi-quantitative assessment of the inhibition of specific MMPs responsible for ECM degradation. Together, these methods offer valuable insights into the mechanism of action of this compound and its potential as an anti-cancer therapeutic. The provided data and visualizations serve as a reference for expected outcomes and a guide for experimental design.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Dialogues: Using (Rac)-Tanomastat to Interrogate Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their enzymatic activity is not only pivotal for tissue remodeling but is also implicated in pathological processes such as cancer cell invasion, metastasis, and angiogenesis. By inhibiting key MMPs, this compound serves as a powerful tool to dissect the intricate signaling cascades that govern these cellular behaviors. These application notes provide a comprehensive guide for utilizing this compound to study cell signaling pathways, complete with detailed protocols and data presentation formats.
Mechanism of Action
This compound functions by chelating the zinc ion within the active site of MMPs, thereby reversibly inhibiting their proteolytic activity. It exhibits a broad inhibitory profile against several MMPs, with varying potencies.
Table 1: Inhibitory Profile of this compound
| MMP Target | Ki (nM) |
| MMP-2 (Gelatinase A) | 11 |
| MMP-3 (Stromelysin 1) | 143 |
| MMP-9 (Gelatinase B) | 301 |
| MMP-13 (Collagenase 3) | 1470 |
Note: Ki values represent the dissociation constant for the inhibitor-enzyme complex, with lower values indicating higher potency.
The inhibition of these MMPs by this compound disrupts the degradation of ECM components, which in turn modulates the activity of various cell surface receptors and signaling molecules that are either embedded in the ECM or activated upon its remodeling. This makes this compound an excellent pharmacological tool to investigate the roles of MMPs in critical signaling pathways.
Key Signaling Pathways Modulated by MMPs
MMPs are upstream regulators of several key signaling pathways that control cell proliferation, survival, migration, and invasion. By inhibiting MMPs, this compound can be used to study the contribution of these proteases to the activation of the following pathways:
-
Focal Adhesion Kinase (FAK) Signaling: MMP-mediated degradation of the ECM can expose cryptic binding sites on matrix proteins, leading to integrin clustering and the activation of FAK. Activated FAK is a critical mediator of cell migration and survival signals.
-
PI3K/Akt Signaling: MMP activity can lead to the release and activation of growth factors sequestered in the ECM, which in turn can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.
-
MAPK/ERK Signaling: Similar to the PI3K/Akt pathway, the MAPK/ERK cascade can be activated by growth factors released through MMP-mediated ECM remodeling, leading to the regulation of gene expression involved in cell proliferation and differentiation.
Below are diagrams illustrating the central role of MMPs in these signaling cascades and how this compound can be used to dissect these pathways.
Caption: Role of MMPs in activating key signaling pathways.
Experimental Protocols
To effectively study the impact of this compound on cell signaling, a combination of in vitro assays is recommended. Here, we provide detailed protocols for key experiments.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of this compound and to establish a non-toxic working concentration for subsequent signaling studies.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Tanomastat treatment.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| RD (Rhabdomyosarcoma) | Not Specified | 18.12 |
| [Example Cell Line 2] | [e.g., 48] | [Insert Value] |
| [Example Cell Line 3] | [e.g., 72] | [Insert Value] |
Note: The IC50 value for RD cells is from a study on enterovirus replication and may not be directly comparable to cancer cell lines. Researchers should determine the IC50 for their specific cell line of interest.
Gelatin Zymography
Purpose: To assess the inhibitory effect of this compound on the enzymatic activity of MMP-2 and MMP-9 secreted by cells.
Principle: Gelatin zymography is an electrophoretic technique where proteins are separated on a polyacrylamide gel containing gelatin. After renaturation, active MMPs digest the gelatin, leaving clear bands upon staining.
Materials:
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cells to 70-80% confluency and then switch to serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice in renaturing buffer for 30 minutes each to remove SDS and allow protein renaturation.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.
-
Quantify the band intensity using densitometry software.
Caption: Workflow for Gelatin Zymography.
Western Blot Analysis of Phosphorylated Signaling Proteins
Purpose: To quantify the effect of this compound on the activation of key signaling proteins (FAK, Akt, ERK) by measuring their phosphorylation status.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of the activated, phosphorylated forms of signaling proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with a non-toxic concentration of this compound for 1-2 hours.
-
Stimulate the cells with a relevant growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to induce signaling.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
Table 3: Effect of this compound on Protein Phosphorylation
| Target Protein | Cell Line | Stimulant | Tanomastat Conc. (µM) | % Inhibition of Phosphorylation |
| p-FAK (Tyr397) | [Example] | [e.g., Fibronectin] | [Insert Value] | [Insert Value] |
| p-Akt (Ser473) | [Example] | [e.g., EGF] | [Insert Value] | [Insert Value] |
| p-ERK1/2 (Thr202/Tyr204) | [Example] | [e.g., FGF] | [Insert Value] | [Insert Value] |
Note: Researchers should perform these experiments to generate data for their specific experimental system.
Caption: Logical flow of MMP-mediated signaling inhibition by this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of MMPs in cell signaling. By employing the assays outlined in these application notes, researchers can systematically investigate how MMP inhibition by this compound affects key signaling pathways, thereby gaining deeper insights into the mechanisms driving cancer progression and other pathological conditions. The provided protocols and data presentation formats offer a structured approach to generate robust and comparable results for the scientific community.
Troubleshooting & Optimization
Technical Support Center: Overcoming (Rac)-Tanomastat Solubility and Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments with (Rac)-Tanomastat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a racemic, non-peptidic, biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor.[1] Like many small molecule inhibitors developed through combinatorial chemistry, it is a lipophilic compound with poor aqueous solubility.[2] This low solubility can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing issues with dosing accuracy, precipitation in assays, and variable results.
Q2: What are the primary signs of solubility and stability problems with this compound?
A2: Common indicators include:
-
Precipitation: Visible particles or cloudiness in your stock solution or final working solution in aqueous media. This can occur immediately upon dilution or after a period of incubation.[3][4]
-
Inconsistent Results: High variability between replicate experiments or a loss of compound activity over time.
-
Crystalline Formation: Observation of crystals in the solution upon storage, especially at lower temperatures.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use.[5][6][7] For in vivo studies, stock solutions in DMSO are often further diluted in vehicles containing co-solvents and surfactants.[5][6]
Q4: How should I store this compound stock solutions to ensure stability?
A4: For optimal stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Q5: What are the potential degradation pathways for this compound?
A5: this compound contains a hydroxamic acid moiety and a biphenyl core structure.
-
Hydrolysis: Hydroxamic acids are susceptible to acid-catalyzed hydrolysis, which would convert the active hydroxamate group to a carboxylic acid, rendering the inhibitor inactive.[7][8][9]
-
Photodegradation: Biphenyl compounds can undergo photodegradation upon exposure to UV light.[2][10][11][12] It is advisable to protect solutions from light.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution in Aqueous Media (e.g., Cell Culture Medium)
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility Limit | This compound is poorly soluble in water. Diluting a concentrated DMSO stock into an aqueous buffer or medium can cause the compound to "crash out" of solution. | Lower the final working concentration. Perform an empirical solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding the DMSO stock too quickly into the aqueous medium creates localized high concentrations, leading to immediate precipitation. | Pre-warm the aqueous medium to 37°C. Add the DMSO stock drop-wise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[3][4] |
| High Final DMSO Concentration | While aiding initial dissolution, a high final DMSO concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution.[4] |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[13] | If possible, test different media formulations. For example, try preparing the final solution in serum-free media first, then adding the serum. |
Issue 2: Delayed Precipitation in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH during incubation can alter the solubility of the compound over time. | Ensure the incubator is properly calibrated for temperature and CO₂ (which affects media pH). Use buffered media and ensure it is properly equilibrated before adding the compound. |
| Compound Degradation | Degradation products may be less soluble than the parent compound, leading to precipitation over time. | Minimize the exposure of your working solutions to light and elevated temperatures. Prepare fresh working solutions for each experiment if stability is a concern. |
Data Presentation: Solubility & Stability
Table 1: General Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Use | Final Concentration in Media |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (with sonication)[7] | Primary solvent for high-concentration stock solutions. | Typically ≤ 0.5% (v/v) to avoid cytotoxicity.[4] |
| Ethanol | Generally Soluble | Alternative to DMSO for stock solutions. | Typically ≤ 0.5% (v/v). |
| 1:1 DMSO:PBS Buffer | ~0.5 mg/mL | Intermediate dilutions for some applications. | N/A |
Note: The aqueous solubility of this compound is very low and not widely reported. It is highly recommended to determine this empirically in your experimental system.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Duration |
| Powder | N/A | -20°C | 3 years[7] |
| Stock Solution | DMSO | -20°C | 1 month[7] |
| Stock Solution | DMSO | -80°C | 6 months[7] |
| Working Dilution | Aqueous Media | 2-8°C | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 410.91 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.11 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[7] Visually inspect to ensure no particulates remain.
-
Aliquoting: Aliquot the 10 mM stock solution into single-use, sterile amber tubes to protect from light and prevent contamination.
-
Storage: Store the aliquots as recommended in Table 2.
Protocol 2: Empirical Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Procedure:
-
Preparation: Prepare a series of dilutions of your this compound DMSO stock in pre-warmed (37°C) complete cell culture medium in sterile, clear tubes. Example final concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM.
-
Control: Include a "media + DMSO only" control with the highest final DMSO concentration used in the dilutions.
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experiment (e.g., 24, 48, or 72 hours).
-
Observation: At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Quantitative Assessment (Optional): Transfer aliquots to a 96-well plate and measure the absorbance at 600 nm. An increase in absorbance relative to the control indicates precipitation.[4]
Protocol 3: General Method for Enhancing Aqueous Solubility using a Co-Solvent System
This protocol provides a general formulation strategy for in vivo studies, adapted from common practices for poorly soluble drugs.[6]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline or PBS
Procedure:
-
Dissolution: Dissolve the required amount of this compound in DMSO first.
-
Co-solvent Addition: Add PEG300 and mix until the solution is clear.
-
Surfactant Addition: Add Tween-80 and mix thoroughly.
-
Aqueous Phase: Slowly add the sterile saline or PBS to the organic mixture while continuously mixing.
-
Final Formulation (Example): A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] The ratios may need to be adjusted based on the required dose and observed stability of the formulation. Always test a small batch first.
Visualizations
Caption: A workflow for preparing and testing this compound solutions.
Caption: Simplified overview of Matrix Metalloproteinase (MMP) signaling and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of polychlorinated biphenyls (PCBs) on suspended particles from the Yellow River under sunlight irradiation: QSAR model and mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
Optimizing (Rac)-Tanomastat concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-Tanomastat in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It specifically targets MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.[1] This inhibition is crucial in processes like tumor invasion, angiogenesis, and metastasis.[1] More recently, Tanomastat has been identified as a broad-spectrum anti-enterovirus agent, acting by impeding viral capsid dissociation and RNA replication.[2][3][4][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For in vitro experiments, one study reconstituted Tanomastat in 100% DMSO to an initial stock concentration of 25 mg/mL and stored it at -20°C.[2] For working solutions, the DMSO stock should be further diluted in your cell culture medium immediately before use.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For anti-viral studies in RD cells, non-cytotoxic concentrations ranging from 1 µM to 50 µM have been used effectively.[2][7] For MMP inhibition assays, the inhibitory constants (Ki) are in the nanomolar range.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity at higher concentrations. For instance, in RD cells, the 50% cytotoxic concentration (CC50) was determined to be 81.39 µM.[2][7] It is crucial to determine the cytotoxicity profile in your cell line of interest before proceeding with functional assays. A cell viability assay, such as the alamarBlue™ or MTT assay, should be performed to identify a non-toxic working concentration range (typically where cell viability remains above 80-90%).[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observable effect of Tanomastat | Inappropriate Concentration: The concentration of Tanomastat may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment starting from a low nanomolar range up to the non-toxic micromolar range to determine the optimal effective concentration. |
| Compound Precipitation: Tanomastat, like many small molecules, can precipitate in aqueous solutions, especially at high concentrations or during freeze-thaw cycles. | Prepare fresh working solutions from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding Tanomastat. If precipitation occurs, try lowering the final concentration or preparing the dilution in a serum-free medium first. | |
| High Serum Content in Media: Proteins in fetal bovine serum (FBS) can bind to Tanomastat, reducing its effective concentration available to the cells. | Consider reducing the serum concentration in your culture medium during the treatment period. However, ensure that the reduced serum levels do not adversely affect cell health. | |
| Inconsistent Results Between Experiments | Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock solution can lead to the degradation of the compound. | Aliquot the high-concentration DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variability in experimental outcomes. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and confluency across all experiments. Regularly monitor cell morphology and health. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced cytotoxicity. | Ensure the final DMSO concentration in your working solution is kept low, typically below 0.1%, to minimize its toxic effects on the cells. |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Tanomastat. | Perform a thorough cytotoxicity assessment to determine the CC50 value for your specific cell line and use concentrations well below this value for your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
In Vitro Bioactivity
| Parameter | Cell Line/Target | Value | Reference |
| CC50 | RD Cells | 81.39 µM | [2][7] |
| IC50 (Anti-viral) | EV-A71 in RD Cells | 18.12 µM | [2][7] |
| IC50 (Matrix Invasion) | Endothelial Cells | 840 nM | [8] |
| Ki (MMP-2) | - | 11 nM | [8] |
| Ki (MMP-3) | - | 143 nM | [8] |
| Ki (MMP-9) | - | 301 nM | [8] |
| Ki (MMP-13) | - | 1470 nM | [8] |
Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Reference |
| Cytotoxicity Assay | RD Cells | 10 µM - 200 µM | [2][7] |
| Anti-viral Assay | RD Cells | 1 µM - 50 µM | [2][7] |
| Tubule Formation Assay | - | 15 µM - 100 µM | [8] |
Experimental Protocols
Cell Viability Assay (alamarBlue™)
This protocol is adapted from a study on the anti-viral effects of Tanomastat.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Addition: The following day, treat the cells with a serial dilution of this compound (e.g., 10 µM to 200 µM) and a vehicle control (0.1% DMSO). Incubate for 12 hours at 37°C with 5% CO₂.
-
Reagent Addition: After the incubation period, wash the cells with PBS. Then, add alamarBlue™ Cell Viability Reagent, diluted 1:10 in the appropriate maintenance medium, to each well.
-
Incubation and Measurement: Incubate the plate for up to 4 hours. Measure the fluorescence intensity at an excitation wavelength of 570 nm and an emission wavelength of 600 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the relative cell viability against the log of the Tanomastat concentration and fitting the data to a non-linear regression curve.
Post-Infection Anti-viral Assay
This protocol is designed to assess the inhibitory effect of Tanomastat on viral replication after infection.[2]
-
Cell Seeding: Seed cells (e.g., RD cells) in 96- or 24-well plates and grow to the desired confluency.
-
Viral Infection: Infect the cells with the virus of interest (e.g., EV-A71) at a multiplicity of infection (M.O.I) of 1 for 1 hour at 37°C with 5% CO₂.
-
Compound Treatment: After infection, wash the cells with PBS and treat them with non-cytotoxic concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control (0.1% DMSO).
-
Incubation: Incubate the treated, infected cells for a defined period (e.g., 12 hours).
-
Quantification of Viral Titer: To determine the total infectious viral titers, subject the plate to a freeze-thaw cycle (-80°C to 37°C) and quantify the virus using a viral plaque assay.
-
Protein Expression Analysis (Optional): Collect cell lysates to analyze the expression of viral proteins by Western blot.
Visualizations
Signaling Pathway Diagrams
References
- 1. In vitro dose-dependent effects of matrix metalloproteinases on ECM hydrogel biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Identifying and mitigating (Rac)-Tanomastat off-target effects
Welcome to the technical support center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a non-peptidic, biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor.[1][2][3][4] Its primary mechanism of action involves the inhibition of several MMPs, which are zinc-containing endoproteinases involved in the degradation of the extracellular matrix.[2] This activity is thought to inhibit angiogenesis, tumor growth, and metastasis.[2]
Q2: What are the known off-target effects of this compound?
A2: While primarily targeting MMPs, Tanomastat has been reported to have other biological activities. For instance, it has been shown to exert multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses.[5][6] This suggests that the compound may interact with targets other than MMPs. Researchers should be aware that, like many small molecule inhibitors, off-target effects can be a source of unexpected experimental results or toxicity.[7][8]
Q3: I'm observing unexpected cytotoxicity in my cell-based assays at concentrations where the primary target (MMP) should be inhibited. Could this be an off-target effect?
A3: Yes, unexpected cytotoxicity is a common indicator of an off-target effect.[9] While Tanomastat's inhibition of MMPs is generally not cytotoxic, it may be interacting with other essential cellular proteins. To investigate this, it is recommended to:
-
Perform a dose-response curve: This will help determine the precise concentration at which cytotoxicity occurs and see if it correlates with the IC50 of the on-target activity.
-
Use a structurally distinct MMP inhibitor: If a different MMP inhibitor does not produce the same cytotoxic effect, it strengthens the evidence for an off-target liability of Tanomastat.
-
Employ a target knockout/knockdown system: If the cytotoxic phenotype persists in cells lacking the primary MMP target, it strongly suggests an off-target mechanism.[9]
Q4: How can I proactively minimize the risk of off-target effects in my experiments?
A4: A key strategy is to use the lowest effective concentration of this compound that elicits the desired on-target effect.[9] It is also advisable to include appropriate controls, such as a negative control (vehicle) and a positive control (another well-characterized MMP inhibitor). When possible, confirming phenotypes with a secondary, structurally unrelated inhibitor can help to ensure that the observed effects are due to the inhibition of the intended target.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
This guide provides a workflow to determine if an observed cellular phenotype is a result of this compound's on-target MMP inhibition or an off-target effect.
Issue: An unexpected phenotype (e.g., changes in cell morphology, proliferation, or apoptosis) is observed upon treatment with this compound.
Workflow Diagram:
Caption: Workflow for distinguishing on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Cellular Dose-Response Assay
-
Cell Plating: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound by performing serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium and add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your observed phenotype (e.g., 24, 48, or 72 hours).
-
Phenotypic Measurement: Quantify the phenotype of interest (e.g., for cytotoxicity, use a CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Plot the measured response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Guide 2: Identifying Potential Off-Targets
This guide outlines a strategy to identify the specific off-target protein(s) responsible for an observed effect.
Issue: You have confirmed an off-target effect and wish to identify the responsible protein(s).
Workflow Diagram:
Caption: Workflow for identifying unknown off-target proteins.
Experimental Protocols
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context.[9]
-
Cell Treatment: Treat intact cells with this compound at a concentration known to produce the off-target effect. Include a vehicle control.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant and analyze the amount of the soluble candidate off-target protein by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of Tanomastat against several matrix metalloproteinases. This data can be used to correlate the concentrations at which on-target effects are expected.
| Target | Ki (nM) |
| MMP-2 | 11[1][3] |
| MMP-3 | 143[1][3] |
| MMP-9 | 301[1][3] |
| MMP-13 | 1470[1][3] |
Illustrative Signaling Pathway: Potential Off-Target Interaction
The following diagram illustrates a hypothetical off-target interaction of this compound with a signaling pathway unrelated to its primary MMP targets. For instance, some small molecule inhibitors have been found to affect kinases in growth factor signaling pathways.
Caption: Hypothetical off-target inhibition of a kinase cascade by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Tanomastat | MMP | TargetMol [targetmol.com]
- 4. Tanomastat - Wikipedia [en.wikipedia.org]
- 5. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-Tanomastat In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of (Rac)-Tanomastat in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It chelates the zinc ion within the catalytic site of MMPs, thereby inhibiting their enzymatic activity. This action helps to prevent the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.
Q2: What are the common challenges encountered when working with this compound in vivo?
A2: Common challenges include suboptimal anti-tumor efficacy, poor oral bioavailability, and the potential for musculoskeletal side effects, which are a known class effect of MMP inhibitors.
Q3: How can I improve the oral bioavailability of this compound?
A3: Strategies to enhance oral bioavailability focus on improving the solubility and absorption of the compound. These can include nanoformulation approaches, such as loading Tanomastat into nanoparticles, or co-administration with absorption enhancers. The choice of vehicle for oral gavage is also critical; ensure the compound is fully solubilized and stable in the chosen vehicle.
Q4: Are there known resistance mechanisms to Tanomastat?
A4: While specific resistance mechanisms to Tanomastat are not well-documented, general resistance to MMP inhibitors can arise from several factors. These include the upregulation of alternative proteases by cancer cells, alterations in the tumor microenvironment that reduce drug accessibility, and the activation of compensatory signaling pathways that promote cell invasion and survival.
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy in Xenograft Models
Potential Causes:
-
Insufficient Drug Exposure: Poor oral bioavailability may lead to suboptimal plasma and tumor concentrations of Tanomastat.
-
Inappropriate Dosing Schedule: The dosing frequency and duration may not be optimal for the specific tumor model.
-
Tumor Model Insensitivity: The selected cancer cell line may not be highly dependent on the MMPs that Tanomastat potently inhibits.
-
Advanced Tumor Stage: Treatment initiated at a late stage of tumor development may be less effective.
Troubleshooting Recommendations:
-
Optimize Formulation: Consider formulating Tanomastat in a vehicle that enhances its solubility and stability. For preclinical studies, a suspension in a vehicle like 0.5% carboxymethylcellulose can be a starting point.
-
Adjust Dosing Regimen: Based on preclinical data for other MMP inhibitors, a daily oral administration schedule is often used. A dose of 100 mg/kg daily has been reported in a murine model. Dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
-
Characterize Your Xenograft Model: Before initiating in vivo studies, perform in vitro assays (e.g., zymography, invasion assays) to confirm that your cell line of interest expresses and is functionally dependent on MMPs inhibited by Tanomastat.
-
Early Treatment Initiation: Initiate treatment when tumors are smaller and well-established but before they become highly aggressive and metastatic.
Issue 2: Musculoskeletal Side Effects (e.g., Arthralgia, Joint Stiffness)
Potential Causes:
-
On-Target Inhibition of MMPs in Joints: MMPs play a role in normal joint tissue remodeling. Inhibition of these MMPs can disrupt this process and lead to inflammation and pain. This is a known class effect of broad-spectrum MMP inhibitors.[1][2][3]
-
Dose-Dependent Toxicity: The severity of musculoskeletal side effects is often dose-dependent.
Troubleshooting and Management Strategies:
-
Dose Reduction: If significant toxicity is observed, consider reducing the dose of Tanomastat while monitoring for anti-tumor efficacy.
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to potentially reduce the cumulative toxicity.
-
Supportive Care: In preclinical models, monitor for signs of distress or reduced mobility. Ensure easy access to food and water. For clinical applications, management may involve analgesics.[2]
-
Selective MMP Inhibitors: If musculoskeletal toxicity limits the therapeutic window of Tanomastat, consider exploring more selective MMP inhibitors that spare the MMPs crucial for joint health, if available for your research purposes.[3]
Data Presentation
Table 1: In Vivo Efficacy of Tanomastat in a Murine Cancer Model
| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |
| Mouse | Mammary Carcinoma | 100 mg/kg, p.o., daily for 7 weeks | 58% inhibition of local tumor regrowth; 57% reduction in the number of lung metastases; 88% reduction in the volume of lung metastases. | Not explicitly stated in provided snippets |
Experimental Protocols
Protocol 1: General Protocol for this compound Efficacy Study in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., MDA-MB-435) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 5 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water).
- Administer Tanomastat orally (p.o.) via gavage at the desired dose (e.g., 100 mg/kg) on a daily schedule.
- The control group should receive the vehicle only.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- Observe the animals for any signs of toxicity, including changes in behavior, posture, or the development of musculoskeletal issues.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
- If studying metastasis, collect relevant organs (e.g., lungs) for analysis.
Signaling Pathways and Experimental Workflows
Strategies to Enhance Efficacy
Combination Therapies
-
With Chemotherapy: Combining Tanomastat with standard cytotoxic agents like paclitaxel (B517696) could offer synergistic effects. Tanomastat may inhibit MMP-mediated mechanisms that contribute to chemoresistance, thereby sensitizing tumor cells to the effects of chemotherapy. A preclinical study combining the MMP inhibitor prinomastat (B1684670) with carboplatin (B1684641) showed prolonged survival in a lung cancer model.[1]
-
With Immunotherapy: The tumor microenvironment plays a crucial role in immune evasion. By remodeling the extracellular matrix, Tanomastat may improve the infiltration and function of anti-tumor immune cells, such as cytotoxic T lymphocytes. This could potentially enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.
Nanoformulations
Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can offer several advantages to improve its in vivo efficacy:
-
Improved Solubility and Stability: Nanoformulations can protect Tanomastat from degradation and improve its solubility in aqueous environments.
-
Enhanced Oral Bioavailability: By protecting the drug from enzymatic degradation in the gastrointestinal tract and enhancing its absorption, nanoformulations can increase the amount of drug that reaches the systemic circulation after oral administration.
-
Passive Tumor Targeting: Due to the enhanced permeability and retention (EPR) effect, nanoparticles tend to accumulate in tumor tissues more than in healthy tissues, leading to a higher local concentration of Tanomastat.
-
Controlled Release: Nanoparticles can be engineered for sustained or triggered release of Tanomastat at the tumor site, maintaining therapeutic concentrations over a longer period and reducing systemic toxicity.
References
- 1. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase Inhibitor-Associated Musculoskeletal Syndrome: Understanding Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (Rac)-Tanomastat
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (Rac)-Tanomastat. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues, their causes, and solutions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its racemic nature important?
This compound is the racemic mixture of Tanomastat, a non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1] A racemic mixture contains equal amounts of two enantiomers, which are mirror-image stereoisomers of a molecule. It is crucial to consider the racemic nature of this compound because enantiomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties in a chiral environment like the human body.[2][3] Variations in the enantiomeric ratio between batches can lead to significant differences in biological activity and experimental outcomes.
Q2: What are the target MMPs of Tanomastat and their reported inhibitory constants (Ki)?
Tanomastat is known to inhibit several MMPs with varying potency. The reported Ki values are:
-
MMP-2: 11 nM
-
MMP-3: 143 nM
-
MMP-9: 301 nM
-
MMP-13: 1470 nM[4]
These values indicate that Tanomastat is most potent against MMP-2.
Q3: We are observing inconsistent inhibitory effects in our cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors related to the compound and the assay itself:
-
Batch-to-Batch Variation in Enantiomeric Ratio: Since the biological activity of the individual enantiomers of Tanomastat may differ, variations in the enantiomeric composition between batches can lead to inconsistent inhibition. It is recommended to perform chiral analysis on each new batch.
-
Compound Precipitation: Tanomastat, like many MMP inhibitors, may have poor aqueous solubility.[5] Precipitation of the compound in your assay medium will lead to lower effective concentrations and variable results. Ensure the final solvent concentration (e.g., DMSO) is low and does not cause the compound to crash out of solution.[2]
-
Compound Stability: The stability of Tanomastat in your specific assay conditions (e.g., pH, temperature, presence of certain media components) could be a factor. Degradation of the active compound will reduce its inhibitory effect.
-
Assay Conditions: Factors such as cell line variability, serum concentration in the media (serum proteins can bind to the inhibitor), and the specific MMP expression profile of your cells can all influence the observed inhibitory effect.
Q4: How should this compound be stored to ensure its stability?
For long-term stability, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Troubleshooting Guides
Issue 1: High Variability in MMP Inhibition Assay Results
High variability in in vitro MMP inhibition assays is a common issue. The following guide will help you troubleshoot potential causes.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[2] |
| Inhibitor Precipitation | Visually inspect for any precipitation after adding this compound to the assay buffer. If precipitation is observed, consider adjusting the solvent concentration or preparing a fresh, more dilute stock solution.[2] |
| Inactive Enzyme | Ensure the MMP enzyme has been stored and handled correctly (typically on ice and stored at -70°C).[2] If in doubt, test the enzyme activity with a known positive control inhibitor.[2] |
| Substrate Degradation | Protect the fluorescent substrate from light and store it at the recommended temperature (usually -20°C).[2] |
| Incorrect Reagent Concentrations | Double-check all calculations and dilutions for the enzyme, substrate, and inhibitor.[2] |
| Inappropriate Assay Buffer | Use the correct assay buffer as specified in your protocol or kit. MMPs are zinc- and calcium-dependent, making the buffer composition critical for their activity.[2] |
Issue 2: Inconsistent Purity or Presence of Impurities Between Batches
Variations in the purity profile of this compound can significantly impact experimental outcomes.
| Potential Cause | Troubleshooting Steps |
| Synthetic Byproducts | The synthesis of biphenyl compounds can be complex and may result in side products, such as homocoupling products of the starting materials.[8] It is advisable to obtain a Certificate of Analysis (CoA) for each batch and perform analytical tests to confirm purity. |
| Degradation Products | This compound may degrade over time, especially if not stored under optimal conditions. Forced degradation studies can help identify potential degradation products.[6][9] A stability-indicating analytical method should be used to separate the parent compound from any degradants.[10] |
| Incorrect Enantiomeric Ratio | The manufacturing process may not consistently produce a perfect 50:50 racemic mixture. This can lead to significant variations in biological activity.[3][11] |
Experimental Protocols
Protocol 1: Chiral Separation of Tanomastat Enantiomers by HPLC
This protocol provides a general framework for the chiral separation of Tanomastat enantiomers. Optimization will be required based on your specific HPLC system and column.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade n-hexane, 2-propanol, and ethanol (B145695)
-
HPLC-grade diethylamine (B46881) or trifluoroacetic acid (for basic or acidic compounds, respectively)
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD, or similar polysaccharide-based column)[12]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and either 2-propanol or ethanol (e.g., 90:10 v/v).[12]
-
For basic compounds, add 0.1% diethylamine to the mobile phase.
-
For acidic compounds, add 0.1% trifluoroacetic acid to the mobile phase.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at an appropriate wavelength (e.g., 238 nm or 254 nm)
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the this compound sample.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation (resolution > 1.5).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines the development of a reverse-phase HPLC method to assess the stability of this compound and separate it from potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade buffer (e.g., phosphate (B84403) buffer)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Forced Degradation Study:
-
Subject this compound solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to induce degradation (aim for 10-30% degradation).[3]
-
Neutralize the acidic and basic samples before analysis.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of buffer and acetonitrile. The specific gradient will need to be optimized to separate the parent peak from all degradation peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and check for peak purity.
4. Procedure:
-
Develop a gradient elution method that separates the main this compound peak from all peaks generated during the forced degradation study.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Protocol 3: Generic Fluorometric MMP Inhibition Assay
This is a generalized protocol for a fluorescence-based MMP inhibition assay. Always refer to the specific instructions provided with your assay kit.[2][8]
1. Reagent Preparation:
-
Thaw all components on ice.
-
Warm the assay buffer to room temperature.
-
Reconstitute the MMP enzyme with assay buffer and keep on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).
-
Dilute the fluorogenic MMP substrate in assay buffer.
2. Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Include wells for a no-inhibitor control (assay buffer with DMSO) and a positive control inhibitor.
-
Add the MMP enzyme solution to all wells except the blank.
-
Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the diluted substrate to all wells.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
References
- 1. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. biopharminternational.com [biopharminternational.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. merckmillipore.com [merckmillipore.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. validated specific stability-indicating: Topics by Science.gov [science.gov]
Refining (Rac)-Tanomastat treatment protocols for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tanomastat. The information is designed to address specific issues that may be encountered during the refinement of treatment protocols for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the racemate of Tanomastat, an orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1] It functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[2] This inhibition prevents the degradation of extracellular matrix (ECM) components, a crucial process in tumor invasion, metastasis, and angiogenesis.[3]
Q2: Which specific MMPs are inhibited by Tanomastat?
Tanomastat exhibits inhibitory activity against several MMPs, with varying potency. The reported inhibitory constants (Ki) are:
-
MMP-2: 11 nM
-
MMP-3: 143 nM
-
MMP-9: 301 nM
-
MMP-13: 1470 nM[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[4] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
Q4: How should I prepare this compound for in vitro and in vivo studies?
-
In Vitro Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.[6] For working solutions, dilute the stock in serum-free media immediately before use to minimize precipitation. The final DMSO concentration in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
In Vivo Oral Formulation: A general formula for oral administration in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The solvents should be added sequentially, ensuring the compound is fully dissolved at each step. Sonication or gentle heating can aid dissolution.[7] For voluntary oral administration, the drug can be incorporated into a palatable jelly.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in long-term in vitro experiments | Compound Instability: this compound, like many small molecule inhibitors, may degrade in aqueous cell culture media over time at 37°C. | Frequent Media Changes: Replace the media containing fresh this compound every 24-48 hours to maintain a consistent effective concentration. Confirm Stability: If possible, analyze the concentration of Tanomastat in your culture supernatant over time using a suitable analytical method like HPLC. |
| Precipitation of Compound: The compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration. | Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding the compound. Optimize Dilution: Prepare working solutions by diluting the DMSO stock in serum-free media immediately before adding to the culture. Ensure the final DMSO concentration is minimal. | |
| Reduced or no effect of Tanomastat in vivo | Inadequate Dosing or Bioavailability: The administered dose may be insufficient to achieve a therapeutic concentration at the target site. | Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model. Formulation Optimization: Ensure the oral formulation is optimized for maximum bioavailability. Consider alternative administration routes if oral delivery proves ineffective. |
| Cell Line Variation: The tumor model may express low levels of the MMPs targeted by Tanomastat. | Characterize Your Model: Before starting a long-term study, confirm the expression and activity of MMP-2, -3, and -9 in your tumor model using techniques like gelatin zymography or Western blotting. | |
| Observed Toxicity in Animal Models | Off-Target Effects: Although designed to be specific, high concentrations of MMP inhibitors can have off-target effects. Musculoskeletal Syndrome (MSS): A known side effect of some broad-spectrum MMP inhibitors, characterized by joint pain and inflammation.[9] | Monitor for Adverse Effects: Regularly monitor animals for signs of toxicity, including weight loss, behavioral changes, and signs of MSS such as a high-stepping gait or reluctance to move.[9] Dose Adjustment: If toxicity is observed, consider reducing the dose or the frequency of administration. Histopathological Analysis: At the end of the study, perform a thorough histological analysis of major organs and joint tissues to identify any pathological changes.[9] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Tanomastat
| MMP Target | Ki (nM) |
| MMP-2 | 11[1] |
| MMP-3 | 143[1] |
| MMP-9 | 301[1] |
| MMP-13 | 1470[1] |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-435 Human Breast Cancer Orthotopic Mouse Model
| Treatment Group | Dosage and Administration | Duration | Effect on Tumor Regrowth | Effect on Lung Metastases (Number) | Effect on Lung Metastases (Volume) |
| This compound | 100 mg/kg, p.o. daily | 7 weeks | 58% inhibition[1] | 57% inhibition[1] | 88% inhibition[1] |
| Control | Vehicle, p.o. daily | 7 weeks | - | - | - |
Experimental Protocols
Protocol 1: Long-Term In Vivo Efficacy Study
This protocol is a generalized guide for a long-term study and should be adapted based on the specific animal model and research question.
-
Animal Model: Utilize an appropriate tumor model with confirmed expression of Tanomastat-sensitive MMPs. For example, an orthotopic breast cancer model using MDA-MB-231 cells in immunodeficient mice.
-
Compound Formulation: Prepare this compound for oral gavage as described in the FAQs.
-
Study Groups:
-
Vehicle control group
-
This compound treatment group (e.g., 50-100 mg/kg, administered daily)
-
-
Treatment Protocol:
-
Allow tumors to establish to a palpable size before initiating treatment.
-
Administer the treatment or vehicle daily via oral gavage.
-
Monitor tumor growth twice weekly using calipers.
-
Monitor animal weight and overall health three times a week.
-
-
Duration: Continue the study for an extended period (e.g., >8 weeks) to assess long-term efficacy and potential for acquired resistance.
-
Endpoint Analysis:
-
At the study endpoint, euthanize the animals and excise the primary tumors.
-
Collect lungs and other relevant organs for metastasis quantification.[10]
-
Perform histological analysis of tumors and organs.
-
Assess MMP activity in tumor lysates using gelatin zymography.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from standard procedures for detecting gelatinase activity in tissue or cell lysates.[11][12][13]
-
Sample Preparation:
-
Homogenize tumor tissue or lyse cells in a non-reducing lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Load equal amounts of protein from each sample mixed with a non-reducing sample buffer. Do not heat the samples.
-
Run the gel at 4°C.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100-based washing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-48 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.
-
Quantify the bands using densitometry.
-
Protocol 3: In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This assay provides an in vivo method to assess the anti-angiogenic effects of Tanomastat.
-
Preparation:
-
Thaw Matrigel on ice.
-
Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and with either vehicle or this compound.
-
-
Injection:
-
Inject the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.
-
-
Analysis:
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|179545-76-7|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Tanomastat | MMP | TargetMol [targetmol.com]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 13. med.upenn.edu [med.upenn.edu]
Preventing degradation of (Rac)-Tanomastat in experimental setups
Welcome to the Technical Support Center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known by its development code BAY 12-9566) is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It belongs to the class of carboxylate-based MMP inhibitors. Its primary mechanism of action is the inhibition of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, which are zinc-dependent enzymes responsible for the degradation of extracellular matrix (ECM) components like collagen.[1][2] By inhibiting these enzymes, this compound can prevent the breakdown of the ECM, a process that is crucial in pathological conditions such as tumor invasion and metastasis.
Q2: What is the proper way to store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 2 years | Keep the vial tightly sealed. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | 4°C | Up to 2 weeks | For short-term use. |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q3: How should I prepare stock and working solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For working solutions, the DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration immediately before use. To avoid precipitation, it is advisable to add the stock solution to the aqueous medium drop-wise while gently mixing. The final concentration of DMSO in the experimental setup should be kept as low as possible (typically below 0.5%) to minimize solvent-induced effects on cells.
Q4: I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of this compound in aqueous solutions like cell culture media can be due to several factors:
-
Exceeding Solubility Limit: The concentration of the compound may be too high for the aqueous medium.
-
"Solvent Shock": Rapidly adding a concentrated DMSO stock to the medium can cause the compound to crash out of solution.
-
Media Components: High concentrations of salts, particularly calcium, in the media can interact with the compound and reduce its solubility.[4]
-
pH and Temperature: Suboptimal pH or lower temperatures can decrease the solubility of the compound.
To troubleshoot this, please refer to the detailed guide in the "Troubleshooting" section below.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after the addition of this compound.
-
Inconsistent or lower-than-expected activity in biological assays.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration Exceeding Solubility Limit | Determine the optimal, non-precipitating working concentration through titration experiments. |
| "Solvent Shock" | Use a water-miscible organic solvent like DMSO for stock solutions. Add the stock solution to the media drop-wise with gentle mixing. |
| Interaction with Media Components | Be mindful of media with high salt concentrations. For custom media, consider adding calcium salts last. |
| Suboptimal pH | Ensure the cell culture medium is properly buffered and the incubator's CO₂ level is correct to maintain a stable physiological pH. |
| Decreased Solubility at Lower Temperatures | Pre-warm the media to 37°C before adding this compound. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Inconsistent or Loss of Inhibitory Activity
Symptoms:
-
Variable results between experiments.
-
Decreased potency of the inhibitor over the course of an experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound | Prepare fresh working solutions for each experiment from a frozen DMSO stock. For long-term experiments, consider replenishing the compound by performing media changes. |
| Improper Storage | Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line. |
Experimental Protocols
Protocol 1: In Vitro MMP Inhibition Assay using a Fluorogenic Substrate
This protocol describes a general method to determine the inhibitory activity of this compound against a specific MMP using a fluorogenic peptide substrate.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
100% DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
-
Enzyme Preparation:
-
Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (in a 96-well black microplate):
-
Blank wells: 70 µL Assay Buffer + 10 µL DMSO
-
Control wells (no inhibitor): 50 µL Assay Buffer + 10 µL DMSO + 20 µL diluted active MMP enzyme
-
Inhibitor wells: 50 µL Assay Buffer + 10 µL diluted this compound solution + 20 µL diluted active MMP enzyme
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Plot the rate of fluorescence increase against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Extracellular Matrix Degradation and Inhibition by this compound
Caption: TGF-β signaling induces the expression of MMPs, which degrade the ECM. Tanomastat inhibits active MMPs.
Experimental Workflow for In Vitro MMP Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory activity of this compound on MMPs.
Logical Relationship for Troubleshooting Precipitationdot
// Nodes problem [label="Precipitation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Concentration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Perform Titration\nExperiment", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="Solvent Shock?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Add Stock Drop-wise\nwith Mixing", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Media Components?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Check Media\nComposition", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause4 [label="pH/Temperature?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution4 [label="Ensure Proper\nBuffering and Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> cause1; cause1 -> solution1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> solution2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> solution3 [label="Yes"]; cause3 -> cause4 [label="No"]; cause4 -> solution4 [label="Yes"]; }
References
Dealing with cytotoxicity of (Rac)-Tanomastat at high concentrations
Welcome to the technical support center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage issues related to cytotoxicity, particularly at high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It works by chelating the zinc ion essential for the catalytic activity of these enzymes.[1][3] MMPs are involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion, metastasis, and angiogenesis.[2][3]
Q2: I'm observing significant cell death at concentrations where I expect to see MMP inhibition. Is this expected?
While this compound is designed to inhibit MMPs, high concentrations can lead to cytotoxicity.[4] This can be due to several factors, including off-target effects, where the compound inhibits other essential cellular proteins, or issues with the experimental setup itself.[4][5][6] It is crucial to determine the therapeutic window for your specific cell line, where you observe MMP inhibition without significant cell death.
Q3: What are the common causes of unexpected cytotoxicity with small molecule inhibitors like Tanomastat?
Common causes of cytotoxicity in cell culture experiments with small molecule inhibitors include:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to non-specific effects.[4][7]
-
Off-Target Effects: The inhibitor may bind to proteins other than MMPs, disrupting critical cellular pathways.[4][5][6] Broad-spectrum MMP inhibitors have been known to inhibit other metalloenzymes, such as ADAMs (a disintegrin and metalloproteinase).[1]
-
Solvent Toxicity: The solvent used to dissolve Tanomastat, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[4][8]
-
Compound Precipitation: Poor solubility of the compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic or interfere with assay readings.[9][10]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can lead to cumulative toxicity.[4]
Q4: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?
This can be challenging. One approach is to perform a rescue experiment. If the cytotoxicity is due to the inhibition of a specific MMP, replenishing the downstream product of that MMP's activity might rescue the cells. Another method is to use a cell line where the target MMP has been knocked out. If the compound is still toxic to these cells, the effect is likely off-target.[5][6] Additionally, using an orthogonal assay to confirm viability (e.g., measuring membrane integrity with an LDH assay alongside a metabolic assay like MTT) can provide a more complete picture.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high cytotoxicity with this compound.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death across all tested concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., 0.01 µM) and extending to a high concentration (e.g., 100 µM) to determine the IC50 for cytotoxicity.[4][8] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control with the highest concentration of DMSO used.[4][8][11] | |
| Compound precipitation. | Visually inspect the wells for precipitates. Prepare fresh dilutions for each experiment. Assess the solubility of Tanomastat in your specific culture medium. Consider using a formulation with better solubility if available.[9][10] | |
| Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Stressed or overly confluent cells can be more sensitive to drug treatment.[8][12] | |
| Inconsistent cytotoxicity results between experiments. | Inconsistent cell seeding density or passage number. | Use cells within a consistent passage number range. Optimize and standardize the cell seeding density for your assays.[8] |
| Variability in compound preparation. | Prepare a large stock solution of Tanomastat in a suitable solvent (e.g., DMSO), aliquot it, and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[4][9] | |
| Assay interference. | Some compounds can interfere with assay reagents (e.g., reducing agents with MTT). Run a "no-cell" control with the compound and assay reagents to check for direct chemical interference. Use an orthogonal viability assay to confirm results.[8] | |
| Cytotoxicity observed only at very high concentrations. | Off-target effects. | This is a common mechanism for high-concentration toxicity.[5][6] If possible, use a more selective inhibitor for your target MMP to see if the cytotoxicity is reduced. Consider if the high concentration is physiologically relevant for your research question. |
| Exceeding the compound's solubility limit. | High concentrations may lead to the formation of cytotoxic aggregates or precipitates.[9][10] Correlate the onset of cytotoxicity with the solubility limit of Tanomastat in your medium. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-based Viability Assay
This protocol provides a method to determine the concentration-dependent cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest Tanomastat concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the prepared Tanomastat dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the background fluorescence from a "no-cell" control. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percent viability against the log of the Tanomastat concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Compound Solubility in Cell Culture Medium
This protocol helps determine if precipitation is a contributing factor to cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (serum-containing and serum-free)
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare serial dilutions of this compound in your cell culture medium, mirroring the concentrations used in your cytotoxicity assays.
-
Add 200 µL of each dilution to the wells of a 96-well plate. Include a medium-only control.
-
Incubate the plate under the same conditions as your cell-based experiments (37°C, 5% CO₂) for a relevant time period (e.g., 4, 24 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Measure the optical density (OD) of the plate at a wavelength between 500-600 nm. An increase in OD compared to the medium-only control indicates the presence of insoluble particles.
-
The concentration at which a significant increase in OD is observed can be considered the limit of solubility under your experimental conditions.
Visualizations
Experimental and Troubleshooting Workflow
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Potential Causes of High-Concentration Cytotoxicity
Caption: Logical relationships of potential causes for cytotoxicity.
Hypothetical Signaling Pathway for Off-Target Cytotoxicity
Caption: Hypothetical pathway of off-target induced cytotoxicity.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity and Specificity of (Rac)-Tanomastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor, (Rac)-Tanomastat (BAY 12-9566), with other synthetic inhibitors. Its performance is evaluated based on inhibitory activity and specificity, supported by experimental data and detailed methodologies.
Introduction to Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and degradation of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like wound healing and development, their overexpression is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[3] In oncology, MMPs facilitate tumor growth, invasion, angiogenesis, and metastasis by breaking down tissue barriers.[4] This has made them a significant target for therapeutic intervention.
The first generation of MMP inhibitors (MMPIs), such as Batimastat and Marimastat, were broad-spectrum agents.[3] Despite promising preclinical results, they largely failed in clinical trials due to a lack of significant survival benefits and the emergence of severe side effects, notably musculoskeletal syndrome (MSS).[2][3] This was partly attributed to their poor selectivity, leading to the inhibition of MMPs with protective functions and other metalloenzymes.
This led to the development of second-generation, more selective inhibitors. This compound (BAY 12-9566) is a non-peptidic, orally bioavailable biphenyl (B1667301) compound from this class.[5][6] It was designed to have a more targeted inhibitory profile. The prefix "(Rac)" indicates that the compound is a racemate, a mixture of equal amounts of left- and right-handed enantiomers. This guide will validate its inhibitory profile against key MMPs in comparison to other notable inhibitors.
Mechanism of Action: Zinc Chelation
Tanomastat, like many other synthetic MMPIs, functions by targeting the catalytic domain of the enzyme. This domain contains a highly conserved zinc ion (Zn²⁺) that is essential for the protease's catalytic activity. Tanomastat features a carboxylate group that acts as a zinc-binding group (ZBG), effectively chelating the zinc ion and rendering the enzyme inactive.[5][6]
Caption: General mechanism of MMP inhibition by Tanomastat.
Comparative Inhibitory Activity
The efficacy and specificity of an MMPI are best represented by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. The table below summarizes the inhibitory activity of Tanomastat against key MMPs and compares it with the first-generation inhibitor Marimastat and another selective inhibitor, Prinomastat.
| Enzyme | This compound (Kᵢ, nM) | Marimastat (IC₅₀, nM) | Prinomastat (IC₅₀, nM) |
| MMP-1 (Collagenase-1) | Not Inhibited | 5[4] | 79[7] |
| MMP-2 (Gelatinase-A) | 11[5][7][8] | 6[4] | N/A (Kᵢ = 0.05 nM)[7] |
| MMP-3 (Stromelysin-1) | 143[5][7][8] | 230[6] | 6.3[7] |
| MMP-8 (Collagenase-2) | Inhibited (Value N/A) | N/A | N/A |
| MMP-9 (Gelatinase-B) | 301[5][7][8] | 3[4] | 5.0[7] |
| MMP-13 (Collagenase-3) | 1470[5][7][8] | N/A | N/A (Kᵢ = 0.03 nM)[7] |
| MMP-14 (MT1-MMP) | N/A | 9[4] | Inhibited (Value N/A) |
Note: Kᵢ and IC₅₀ are related but distinct measures of inhibitor potency. Data is compiled from multiple sources and assay conditions may vary.
From this data, Tanomastat demonstrates high potency against MMP-2.[5][7][8] Crucially, it shows no significant activity against MMP-1, an enzyme whose inhibition has been linked to the musculoskeletal side effects seen with broad-spectrum inhibitors like Marimastat.[2] Prinomastat was also designed for greater selectivity than Marimastat, with potent inhibition of MMPs highly associated with invasive tumors.[7]
Role in Pathological Signaling Pathways
MMPs play a critical role in the tumor microenvironment, enabling cancer progression through a multi-step process. By degrading the ECM, they facilitate local invasion and intravasation into blood vessels. They also release ECM-sequestered growth factors that promote angiogenesis, the formation of new blood vessels necessary to supply the growing tumor. MMPIs like Tanomastat intervene at these crucial early stages.
Caption: Role of MMPs in cancer progression and Tanomastat's point of intervention.
Experimental Protocols
Protocol: In Vitro Fluorogenic MMP Inhibition Assay (IC₅₀ Determination)
This protocol outlines a common method for determining the potency of an MMP inhibitor by measuring the cleavage of a fluorescently labeled peptide substrate.
1. Materials and Reagents:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)
-
Fluorogenic MMP substrate (FRET-based peptide)
-
This compound and other test inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute these stocks into the MMP Assay Buffer to achieve the final desired concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold MMP Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.
-
Assay Reaction Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted MMP enzyme.
-
Add 5 µL of the serially diluted inhibitor (or vehicle control - DMSO in assay buffer) to the respective wells.
-
Include a "no enzyme" control (assay buffer only) and a "vehicle" control (enzyme with DMSO vehicle but no inhibitor).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic MMP substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates by subtracting the rate of the "no enzyme" control.
-
Express the activity in the inhibitor wells as a percentage of the "vehicle" control activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for determining MMP inhibitor IC₅₀ values.
Conclusion
This compound is a potent, second-generation matrix metalloproteinase inhibitor with a more selective profile than earlier broad-spectrum agents like Marimastat. Its high affinity for MMP-2 and lack of inhibition against MMP-1 represent a rational design strategy aimed at improving the therapeutic window and reducing the musculoskeletal side effects that plagued first-generation MMPIs. While Tanomastat showed anti-invasive and anti-angiogenic activity in preclinical models, it ultimately failed to demonstrate a significant survival benefit in Phase III clinical trials for advanced cancers, a fate shared by most MMPIs. The complex and sometimes contradictory roles of different MMPs in tumor progression have made them challenging therapeutic targets. Nevertheless, the study of selective inhibitors like Tanomastat provides valuable insights into the specific functions of individual MMPs and informs the ongoing development of more sophisticated anti-cancer strategies.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tanomastat | MMP | TargetMol [targetmol.com]
A Comparative Analysis of (Rac)-Tanomastat and Other Matrix Metalloproteinase Inhibitors: A Guide for Researchers
This guide provides a comprehensive and objective comparison of (Rac)-Tanomastat with other notable matrix metalloproteinase (MMP) inhibitors, including Marimastat (B1683930), Batimastat (B1663600), and Prinomastat. The information is tailored for researchers, scientists, and drug development professionals, with a focus on performance data, experimental methodologies, and the underlying signaling pathways.
Introduction to Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, their dysregulation contributes significantly to tumor growth, invasion, angiogenesis, and metastasis.[2][3][4] This has made MMPs an attractive target for therapeutic intervention, leading to the development of various MMP inhibitors (MMPIs).
The first generation of MMPIs, such as Batimastat and Marimastat, were broad-spectrum inhibitors.[5] While they showed promise in preclinical studies, they ultimately failed in clinical trials due to a lack of significant efficacy and the emergence of dose-limiting side effects, most notably musculoskeletal toxicity.[6] These setbacks were attributed to their lack of specificity, as they inhibited not only MMPs implicated in cancer progression but also those with protective functions.[7] This led to the development of a second generation of more selective inhibitors, including this compound and Prinomastat, with the aim of improving the therapeutic window.[6]
This compound (BAY 12-9566) is a non-peptidic, biphenyl-based MMP inhibitor that has been evaluated in clinical trials for various cancers.[6][8] This guide will delve into a comparative analysis of its inhibitory profile and pharmacokinetic properties against other key MMPIs.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activity and pharmacokinetic parameters of this compound and other selected MMP inhibitors. This quantitative data allows for a direct comparison of their potency and bioavailability.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of MMP Inhibitors
| MMP Target | This compound (Ki) | Marimastat (IC50) | Batimastat (IC50) | Prinomastat (Ki) |
| MMP-1 | - | 5 | 4 | - |
| MMP-2 | 11 | 6 | 3 | 0.5 |
| MMP-3 | 143 | 200 | 20 | 0.9 |
| MMP-7 | - | 20 | 27 | - |
| MMP-8 | - | 2 | - | - |
| MMP-9 | 301 | 3 | 20 | 0.4 |
| MMP-13 | 1470 | 0.74 | - | 0.3 |
| MMP-14 | - | 1.8 | - | 0.1 |
Table 2: Comparative Pharmacokinetic Profiles of MMP Inhibitors
| Parameter | This compound | Marimastat | Batimastat | Prinomastat |
| Administration Route | Oral | Oral | Intraperitoneal | Oral |
| Oral Bioavailability | Good | Good[9] | Poor[5] | Good[10] |
| Cmax | Dose-dependent | 196 ng/mL (at 50 mg, twice daily)[9] | Not Applicable | Dose-dependent |
| Tmax | ~4-8 hours | 1-2 hours[9] | Not Applicable | ~2-4 hours[11] |
| Terminal Elimination Half-life | ~20 hours | 4-5 hours[9] | Data not readily available | ~50-100 hours[11] |
Note: Pharmacokinetic parameters can vary based on the patient population and study design.
Signaling Pathways in Cancer Progression Modulated by MMPs
MMPs are integral components of complex signaling networks that drive cancer progression. Their expression is often induced by growth factors and inflammatory cytokines. Once activated, MMPs degrade the ECM, facilitating cell migration and invasion. Furthermore, they can cleave and activate other signaling molecules, such as growth factors and their receptors, thereby amplifying pro-tumorigenic signals. The diagram below illustrates a simplified overview of the signaling pathways involving MMPs in cancer.
Caption: MMPs in Cancer Signaling and Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MMP inhibitors.
Fluorometric Assay for MMP Inhibition
This method is widely used to determine the half-maximal inhibitory concentration (IC50) of compounds against specific MMPs.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP activator (e.g., 4-aminophenylmercuric acetate, APMA)
-
Fluorogenic MMP substrate
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in its pro-form, activate it by incubating with APMA according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer.
-
Assay Setup: In a 96-well plate, add the activated MMP enzyme to each well (except for the blank). Add the serially diluted inhibitors to the respective wells. Include control wells with enzyme and assay buffer (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a Fluorometric MMP Inhibition Assay.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Principle: Proteins in a sample are separated by size using SDS-PAGE in a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer that allows the active MMPs to digest the gelatin in their vicinity. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.
Materials:
-
Cell culture supernatant or tissue extracts
-
SDS-PAGE equipment
-
Polyacrylamide gel solution with 0.1% gelatin
-
Non-reducing sample buffer
-
Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the protein sample with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in the developing buffer at 37°C for 12-48 hours to allow for gelatin digestion by the active MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background.
-
Analysis: The clear bands indicate the presence of active MMPs. The molecular weight can be estimated by comparison to protein standards. The intensity of the bands can be quantified using densitometry.
Caption: Workflow for Gelatin Zymography.
Conclusion
The landscape of MMP inhibitor development has evolved significantly from the early broad-spectrum agents to more selective compounds like this compound. This guide provides a comparative framework for evaluating these inhibitors, highlighting the importance of considering not only their in vitro potency but also their pharmacokinetic profiles and their impact on the complex signaling networks that drive cancer progression. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and development of novel and more effective MMP inhibitors for therapeutic applications. The shift towards selectivity remains a key strategy in mitigating the side effects that hampered the clinical success of earlier generation MMPIs.
References
- 1. Molecular Mechanisms Driven by MT4-MMP in Cancer Progression[v1] | Preprints.org [preprints.org]
- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 3. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases: Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Tanomastat Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of (Rac)-Tanomastat, a synthetic matrix metalloproteinase (MMP) inhibitor. Its performance is objectively compared with other notable MMP inhibitors: Batimastat, Marimastat, and Prinomastat. This comparison is supported by available preclinical data to inform researchers and drug development professionals on their selectivity and potential off-target effects.
Introduction
This compound is a non-peptidic biphenyl (B1667301) matrix metalloproteinase inhibitor.[1] It has been investigated for its potential in cancer therapy due to its ability to inhibit MMPs, enzymes crucial for tumor invasion and metastasis. However, like many MMP inhibitors, its clinical development has been challenged by off-target effects and a lack of specificity. Understanding the cross-reactivity profile of Tanomastat is therefore essential for evaluating its therapeutic potential and anticipating potential side effects. This guide offers a comparative look at Tanomastat and other well-characterized MMP inhibitors.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of Tanomastat and its comparators against a range of matrix metalloproteinases. It is important to note that these values have been compiled from various sources and may not have been determined under identical experimental conditions.
Table 1: Inhibitory Activity (Ki, nM) of this compound and Comparator Compounds Against Key MMPs
| Target MMP | This compound (Ki, nM) | Prinomastat (Ki, nM) |
| MMP-2 | 11 | 0.05 |
| MMP-3 | 143 | 0.3 |
| MMP-9 | 301 | 0.26 |
| MMP-13 | 1470 | 0.03 |
Table 2: Inhibitory Activity (IC50, nM) of Comparator Compounds Against a Broader MMP Panel
| Target MMP | Batimastat (IC50, nM) | Marimastat (IC50, nM) | Prinomastat (IC50, nM) |
| MMP-1 | 3[2] | 5[1][3] | 79 |
| MMP-2 | 4[2] | 6[1][3] | - |
| MMP-3 | 20[2] | - | 6.3 |
| MMP-7 | 6[2] | 13[1][3] | - |
| MMP-9 | 4[2] | 3[1][3] | 5.0 |
| MMP-14 | - | 9[1][3] | - |
Off-Target Considerations and Clinical Observations
A significant challenge in the development of MMP inhibitors has been their off-target effects, most notably musculoskeletal toxicity. This has been a recurring issue in clinical trials for several broad-spectrum MMP inhibitors.
-
Tanomastat: Beyond its MMP inhibitory activity, Tanomastat has been shown to have multi-targeted effects, including the inhibition of viral capsid dissociation and RNA replication in human enteroviruses.[4][5] This suggests that Tanomastat may interact with targets other than MMPs.
-
Batimastat and Marimastat: Clinical trials with these broad-spectrum inhibitors were often associated with musculoskeletal pain and inflammation.[6] This toxicity is thought to be related to the inhibition of other metalloproteinases, such as ADAMs (A Disintegrin and Metalloproteinase), which are involved in the shedding of TNF-α.[6]
-
Prinomastat: While designed for greater selectivity to minimize side effects, clinical trials with Prinomastat also reported arthralgias and myalgias as primary toxicities.
These findings underscore the importance of comprehensive cross-reactivity profiling in the early stages of drug development to predict and mitigate potential adverse effects.
Experimental Protocols
The determination of the inhibitory activity and cross-reactivity of compounds like Tanomastat is typically performed using in vitro enzymatic assays. Below are detailed methodologies for common experimental approaches.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This method is widely used to determine the potency of inhibitors against specific MMPs.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (this compound or comparators) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant MMP to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the serially diluted inhibitor or vehicle control (DMSO in assay buffer).
-
Add the diluted MMP enzyme to all wells except the substrate control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Gelatin Zymography (for MMP-2 and MMP-9)
This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9).
Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their activity. The gel is then incubated in a developing buffer, during which the active MMPs digest the gelatin. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, indicating the presence and relative activity of the gelatinases.
Materials:
-
Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)
-
Protein samples (e.g., cell culture supernatant, tissue extracts)
-
Zymogram sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 200 mM NaCl, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or on ice.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer with gentle agitation for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in developing buffer overnight at 37°C. To test the effect of inhibitors, the inhibitor can be included in the developing buffer.
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background.
-
-
Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by comparison to protein standards.
Visualizations
Signaling Pathway of MMP Inhibition
The following diagram illustrates a simplified signaling pathway involving MMPs and their inhibition.
Caption: Simplified signaling pathway of MMP activation and inhibition by this compound.
Experimental Workflow for MMP Inhibitor Screening
The diagram below outlines a typical workflow for screening MMP inhibitors.
Caption: Experimental workflow for in vitro MMP inhibitor screening using a fluorogenic assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Experimental Results with (Rac)-Tanomastat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is a cornerstone of successful drug development. This guide provides a comparative analysis of (Rac)-Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with two other well-characterized MMP inhibitors, Marimastat and Batimastat. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the tools to conduct robust and reproducible experiments, ultimately fostering greater confidence in preclinical findings.
Comparative Efficacy of MMP Inhibitors
The inhibitory activity of this compound, Marimastat, and Batimastat against a panel of matrix metalloproteinases is summarized below. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented. Lower IC50 values denote greater potency.
It is important to note that the following data has been compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. For definitive head-to-head comparisons, it is recommended that these compounds be evaluated in parallel under identical assay conditions.
| Target MMP | This compound Ki (nM) | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | - | 5 | 3 |
| MMP-2 (Gelatinase-A) | 11 | 6 | 4 |
| MMP-3 (Stromelysin-1) | 143 | - | 20 |
| MMP-7 (Matrilysin) | - | 13 | 6 |
| MMP-9 (Gelatinase-B) | 301 | 3 | 4 |
| MMP-13 (Collagenase-3) | 1470 | - | - |
| MMP-14 (MT1-MMP) | - | 9 | - |
Key Signaling Pathway in Cancer Metastasis and MMP Inhibition
Matrix metalloproteinases play a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The diagram below illustrates a simplified signaling pathway leading to MMP activation and the subsequent steps of metastasis, highlighting the points of inhibition by broad-spectrum MMP inhibitors like this compound.
Caption: Simplified signaling cascade for MMP activation and ECM degradation.
Experimental Protocols for Reproducible Results
To ensure the generation of high-quality and reproducible data, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of MMP inhibitors.
In Vitro MMP Inhibition Assay: Fluorogenic Substrate Method
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitors (this compound, Marimastat, Batimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Enzyme Addition: Add 20 µL of the diluted enzyme solution to all wells except for the blank controls.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MMP inhibitors in a living organism. Adherence to ethical guidelines for animal research, such as the ARRIVE guidelines, is crucial.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take)
-
This compound and vehicle control for administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the cancer cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For subcutaneous injections, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (L x W^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the difference in tumor growth between the treatment and control groups.
Workflow for Ensuring Reproducibility in Preclinical Evaluation
The following diagram outlines a generalized workflow that emphasizes key steps for ensuring the reproducibility of experimental results when evaluating MMP inhibitors.
Caption: A workflow for reproducible preclinical research.
A Comparative Guide to (Rac)-Tanomastat and Batimastat for Cancer Research
In the landscape of cancer therapeutics, the inhibition of matrix metalloproteinases (MMPs) has been a significant area of investigation due to their critical role in tumor invasion, metastasis, and angiogenesis. This guide provides a detailed, objective comparison of two early-generation MMP inhibitors, (Rac)-Tanomastat and Batimastat (B1663600), for researchers, scientists, and drug development professionals.
Introduction to this compound and Batimastat
Batimastat (BB-94) is a potent, broad-spectrum, peptidomimetic hydroxamate inhibitor of MMPs.[1][2] It was one of the first synthetic MMP inhibitors to be evaluated in clinical trials for cancer therapy.[3] Its mechanism of action involves binding to the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] However, its clinical development was hampered by poor solubility and low oral bioavailability.[4]
This compound (BAY 12-9566) is a non-peptidic biphenyl (B1667301) MMP inhibitor that is orally bioavailable.[5] It functions as a competitive inhibitor, targeting the active site of MMPs.[6] While also a broad-spectrum inhibitor, its selectivity profile for different MMPs differs from that of Batimastat.[5] Clinical trials with Tanomastat were also conducted but were ultimately halted for some cancer types due to a lack of survival benefit.[7][8]
Comparative Efficacy and Potency
The inhibitory activity of this compound and Batimastat against various MMPs is summarized below. The data highlights their differing potencies for specific MMP subtypes.
| Matrix Metalloproteinase (MMP) | This compound Ki (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | Not Reported | 3[5][9] |
| MMP-2 (Gelatinase-A) | 11[5] | 4[5][9] |
| MMP-3 (Stromelysin-1) | 143[5] | 20[5][9] |
| MMP-7 (Matrilysin) | Not Reported | 6[5][9] |
| MMP-9 (Gelatinase-B) | 301[5] | 4[5][9] |
| MMP-13 (Collagenase-3) | 1470[5] | Not Reported |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency. Direct comparison should be made with caution as the measurement parameters (Ki vs. IC50) differ.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of MMP inhibition and a typical experimental workflow for evaluating MMP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Batimastat are provided below.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 values of MMP inhibitors.
Principle: A fluorogenic MMP substrate is cleaved by the active MMP, releasing a fluorescent signal. The inhibitor's potency is measured by its ability to reduce this signal.
Methodology:
-
Reagents: Recombinant human MMPs, fluorogenic MMP substrate, assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), and the test compounds (this compound or Batimastat) dissolved in DMSO.
-
Procedure:
-
Add assay buffer, active MMP enzyme, and varying concentrations of the inhibitor to the wells of a 96-well microplate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the anti-invasive properties of the MMP inhibitors.
Principle: Cancer cells migrate through a layer of extracellular matrix (Matrigel) towards a chemoattractant. The number of cells that successfully invade is quantified.
Methodology:
-
Apparatus: Boyden chamber inserts with a porous membrane coated with Matrigel.
-
Procedure:
-
Seed cancer cells in the upper chamber of the insert in serum-free media containing the MMP inhibitor at various concentrations.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
-
Data Analysis: Count the number of stained, invaded cells under a microscope. Compare the number of invaded cells in treated versus untreated wells. Tanomastat has been shown to prevent matrix invasion by endothelial cells with an IC50 of 840 nM.[5]
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9).
Principle: Proteins are separated by SDS-PAGE in a gel containing gelatin. After renaturation, active MMPs degrade the gelatin, leaving clear bands upon staining.
Methodology:
-
Sample Preparation: Collect conditioned media from cancer cells treated with or without the MMP inhibitor.
-
Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Development:
-
Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, and NaCl) at 37°C overnight.
-
-
Staining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Clear bands against a blue background indicate gelatinolytic activity. The intensity of the bands corresponds to the level of MMP activity. Batimastat treatment has been shown to reduce the activity of 72-kd and 92-kd collagenases (MMP-2 and MMP-9) released by breast cancer cells.[10]
In Vivo Tumor Growth and Metastasis Models
These models evaluate the anti-tumor and anti-metastatic effects of the inhibitors in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the inhibitor on primary tumor growth and the formation of metastases is monitored.
Methodology:
-
Animal Model: Use of athymic nude mice.
-
Tumor Cell Implantation:
-
Orthotopic Model: Injection of cancer cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer).[5]
-
Subcutaneous Model: Injection of cancer cells under the skin.
-
-
Treatment: Administer the MMP inhibitor (e.g., intraperitoneal injection for Batimastat, oral gavage for Tanomastat) at a specified dose and schedule.[5][10]
-
Monitoring:
-
Measure the primary tumor volume regularly.
-
At the end of the study, harvest organs (e.g., lungs, liver) to quantify the number and size of metastatic nodules.
-
-
Data Analysis: Compare tumor growth rates and metastatic burden between treated and control groups. In a human breast cancer orthotopic model, oral administration of Tanomastat (100 mg/kg daily) inhibited local tumor regrowth by 58% and reduced the number and volume of lung metastases by 57% and 88%, respectively.[5] Intraperitoneal injection of Batimastat has been shown to significantly inhibit the local-regional regrowth of resected breast tumors and reduce the incidence and number of lung metastases in athymic nude mice.[10]
Conclusion
Both this compound and Batimastat are potent, broad-spectrum MMP inhibitors that have demonstrated anti-tumor and anti-metastatic activity in preclinical cancer models. Batimastat generally shows higher potency against a range of MMPs, but its development was hindered by poor oral bioavailability. This compound, while being less potent against some key MMPs like MMP-9, has the advantage of being orally bioavailable. The choice between these inhibitors for research purposes will depend on the specific MMPs of interest, the cancer model being studied, and the desired route of administration. Despite their limited success in later-stage clinical trials, these compounds remain valuable tools for investigating the role of MMPs in cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanomastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Rac and Cdc42 GTPases in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Effects of (Rac)-Tanomastat: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-metastatic effects of (Rac)-Tanomastat with other matrix metalloproteinase (MMP) inhibitors. The information presented is based on available preclinical data to assist in the evaluation of these compounds for further investigation.
Introduction to this compound and MMP Inhibition in Metastasis
This compound (also known as BAY 12-9566) is an orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] The metastatic cascade, a complex multi-step process, heavily relies on the activity of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM).[2][3] By breaking down the physical barriers of the ECM, MMPs facilitate tumor cell invasion, intravasation into blood vessels, and extravasation to distant sites to form secondary tumors.[2][4] Consequently, MMP inhibitors have been a significant focus of anti-cancer drug development.
Tanomastat specifically targets several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13.[1] However, despite promising preclinical indications for many MMP inhibitors, clinical trials, including those for Tanomastat, have largely failed to demonstrate significant survival benefits in patients with advanced metastatic cancers.[5][6] This has been partly attributed to the late-stage administration of these drugs in clinical settings, as MMPs are thought to be more critical in the early stages of metastasis.[5] This guide focuses on the preclinical evidence validating the anti-metastatic potential of Tanomastat and compares it with other notable MMP inhibitors like Batimastat (B1663600) and Marimastat.
Comparative Analysis of Preclinical Anti-Metastatic Efficacy
The following tables summarize the available quantitative data from preclinical studies on this compound and other MMP inhibitors. It is important to note that these data are from different studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.
Table 1: In Vitro Inhibitory Activity of MMP Inhibitors
| Compound | Target MMPs | Ki (nM) | IC50 (nM) - Cell Invasion | Cell Line/System | Reference |
| This compound | MMP-2 | 11 | 840 | Endothelial Cells | [1] |
| MMP-3 | 143 | [1] | |||
| MMP-9 | 301 | [1] | |||
| MMP-13 | 1470 | [1] | |||
| Marimastat | Broad Spectrum | 5 (MMP-1), 6 (MMP-9), 9 (MMP-2) | Not specified | Not specified | [7] |
| Batimastat | Broad Spectrum | Not specified | ≤ 20,000 (bone degradation) | MDA-MB-231 (human breast cancer) | [8] |
Table 2: In Vivo Anti-Metastatic and Anti-Tumor Efficacy of MMP Inhibitors
| Compound | Animal Model | Cancer Type | Dosing | Key Findings | Reference |
| Batimastat | Balb C nu/nu mice | Human Breast Cancer (MDA-MB-231) | 30 mg/kg i.p. | 8-fold decrease in tumor volume; 35% inhibition of osteolysis; 65% inhibition of bone marrow replacement by tumor. | [8] |
| C57BL/6N mice | Murine Melanoma (B16-BL6) | Not specified | Significant inhibition of lung colonies. | [9] | |
| Mice | Murine Melanoma (B16F1) | 50 mg/kg i.p. | 54% reduction in tumor volume (liver metastases). | [10] | |
| Syngeneic C57BL/6 mice | Lewis Lung Carcinoma | Not specified | 26% inhibition of mean lung metastasis number; 25% inhibition of mean tumor volume. | [11] | |
| Marimastat | Not specified | Human Gastric Cancer Xenograft | Not specified | Inhibition of tumor growth. | [7] |
| Galardin (GM6001) | MMTV-PymT transgenic mice | Breast Cancer | 100 mg/kg/d | >100-fold reduction in metastasis burden; 2-fold reduction in primary tumor size. | [12] |
| SD-7300 | 4T1 mouse model | Aggressive Mammary Carcinoma | 30 mg/kg | 50-60% reduction in metastasis number and burden; Increased survival (92% vs. 66.7%). | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-metastatic effects of MMP inhibitors.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a reconstituted basement membrane, such as Matrigel.
-
Preparation of Inserts: Cell culture inserts with a porous membrane (typically 8 µm pores) are coated with a layer of Matrigel.
-
Cell Seeding: Cancer cells are serum-starved and then seeded onto the upper chamber of the insert in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is a measure of their invasive potential.
-
Inhibitor Treatment: To test the effect of an inhibitor like this compound, the compound is added to the cell suspension in the upper chamber.
In Vivo Metastasis Xenograft Model
This model assesses the effect of a compound on metastasis formation in a living organism.
-
Cell Preparation: A suspension of human cancer cells (e.g., MDA-MB-231) is prepared.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Orthotopic Model: Cancer cells are injected into the corresponding organ of origin (e.g., mammary fat pad for breast cancer). This allows for the observation of the entire metastatic cascade, from primary tumor growth to dissemination.
-
Experimental Metastasis Model: Cancer cells are injected directly into the bloodstream (e.g., via the tail vein or intracardiac injection) to study the later stages of metastasis, such as extravasation and colonization.
-
-
Inhibitor Administration: The test compound (e.g., this compound) is administered to the mice, typically through oral gavage or intraperitoneal injection, starting at a defined time point relative to tumor cell implantation.
-
Metastasis Assessment: After a predetermined period, the animals are euthanized, and organs (commonly the lungs, liver, and bones) are harvested. The number and size of metastatic nodules are quantified through histological analysis or imaging techniques (e.g., bioluminescence imaging if the cancer cells are engineered to express luciferase).
Mandatory Visualizations
Signaling Pathway of MMPs in Cancer Metastasis
Caption: Role of MMPs in metastasis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Validation of Anti-Metastatic Effects
Caption: Workflow for assessing the anti-metastatic efficacy of this compound in vivo.
Logical Relationship for Validating this compound's Anti-Metastatic Effect
Caption: Logical framework for validating the anti-metastatic effects of this compound.
Conclusion
The preclinical data for this compound and other MMP inhibitors like Batimastat and Marimastat suggest a potential role for these compounds in inhibiting the early stages of metastasis. The in vitro and in vivo studies consistently demonstrate that MMP inhibition can lead to a reduction in tumor cell invasion, tumor growth, and the formation of distant metastases. However, the lack of success in clinical trials with patients at advanced stages of cancer underscores the importance of timing in the administration of MMP inhibitors. Future research could focus on the use of these agents in an adjuvant setting or in combination with other therapies to prevent metastatic recurrence. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in designing further preclinical studies to better understand the therapeutic potential of this compound and other MMP inhibitors in the fight against cancer metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A matrix metalloproteinase inhibitor, batimastat, retards the development of osteolytic bone metastases by MDA-MB-231 human breast cancer cells in Balb C nu/nu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Metastasis is strongly reduced by the matrix metalloproteinase inhibitor Galardin in the MMTV-PymT transgenic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of MMP Inhibition: Benchmarking (Rac)-Tanomastat Against a New Generation of Selective Agents
A comparative guide for researchers and drug development professionals on the progression from broad-spectrum to highly targeted matrix metalloproteinase inhibitors.
Introduction: The Double-Edged Sword of Matrix Metalloproteinases
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). This function is vital in physiological processes like wound healing, development, and tissue morphogenesis. However, their overexpression is a hallmark of numerous pathologies, including cancer, where they play a pivotal role in tumor growth, invasion, angiogenesis, and metastasis by degrading the ECM barriers.
This central role in cancer progression made MMPs an attractive therapeutic target. Early drug development efforts in the 1990s produced a class of broad-spectrum MMP inhibitors (MMPIs). (Rac)-Tanomastat (BAY 12-9566) emerged from this era as a potent, orally bioavailable inhibitor. However, like its contemporaries, it ultimately failed in late-stage clinical trials due to a combination of insufficient efficacy and significant side effects. This lack of success prompted a fundamental shift in strategy, leading to the development of next-generation, highly selective MMP inhibitors designed to overcome the limitations of their predecessors. This guide provides a detailed comparison of this compound with these modern, selective agents, supported by quantitative data and experimental protocols.
Profile: this compound - A Legacy Broad-Spectrum Inhibitor
This compound is the racemate of Tanomastat, a non-peptidic biphenyl (B1667301) compound that functions by chelating the zinc ion in the active site of various MMPs through its carboxyl group. This mechanism leads to broad, non-selective inhibition of multiple MMP family members.
Mechanism of Action: Competitive, broad-spectrum inhibition of MMPs. Target Profile: Primarily inhibits MMP-2, MMP-3, and MMP-9, with weaker activity against MMP-13. Clinical Outcome: Despite promising preclinical data, Tanomastat failed in Phase III clinical trials for cancers such as small-cell lung cancer and pancreatic cancer, showing no survival benefit and, in some cases, poorer outcomes compared to placebo. The failure was largely attributed to its lack of specificity, which led to the inhibition of MMPs that may have anti-tumorigenic roles and resulted in dose-limiting toxicities like musculoskeletal syndrome.
The Next Generation: Precision Targeting of MMPs
The critical lesson from the failure of early MMPIs was that selectivity is paramount. The MMP family is diverse, with some members promoting cancer while others can be protective. Next-generation inhibitors are engineered for high specificity to target a single or a select few MMPs implicated in a specific pathology, thereby maximizing therapeutic effect while minimizing off-target toxicity.
Key Characteristics:
-
High Selectivity: Designed to inhibit specific MMPs (e.g., MMP-9 or MMP-14) while sparing others, reducing the risk of side effects like musculoskeletal syndrome.
-
Novel Scaffolds: Moving beyond traditional hydroxamates and carboxylates to new chemical entities and biologics.
-
Diverse Modalities: Includes highly selective small molecules, monoclonal antibodies (mAbs), and engineered endogenous inhibitors (variants of TIMPs).
Quantitative Comparison: this compound vs. Next-Generation Inhibitors
The following table summarizes the key performance differences between this compound and selected examples of next-generation MMP inhibitors.
| Inhibitor | Type | Primary Target(s) | Inhibition Constant (Ki) / IC50 | Clinical Phase (Highest) | Key Remarks |
| This compound | Small Molecule | MMP-2, -3, -9, -13 | Ki: 11 nM (MMP-2), 143 nM (MMP-3), 301 nM (MMP-9), 1470 nM (MMP-13)[1] | Failed Phase III | Broad-spectrum activity; failed to show clinical efficacy and associated with significant side effects. |
| Andecaliximab (GS-5745) | Monoclonal Ab | MMP-9 | High affinity and selectivity for MMP9[2][3] | Phase III | Highly selective for MMP-9. Investigated in gastric cancer and other solid tumors. Showed manageable safety profile without the musculoskeletal toxicity of older MMPIs[3][4]. |
| DX-2400 | Monoclonal Ab | MMP-14 | Ki: 0.9 nM[1] | Preclinical | A potent and highly selective human antibody against MMP-14. Showed robust anti-tumor and anti-metastatic activity in preclinical models[1][5][6]. |
| PF-152 | Small Molecule | MMP-13 | Ki: 1.5 nM | Preclinical | Orally bioavailable and highly selective for MMP-13 over a wide range of other MMPs. Investigated for osteoarthritis[7]. |
| AZD3342 | Small Molecule | MMP-9, MMP-12 | High affinity for MMP-9 and MMP-12[8] | Preclinical | A narrow-spectrum inhibitor primarily studied for COPD and its potential to reduce chemotherapy-induced gastrointestinal toxicity[8][9]. |
Experimental Methodologies
Accurate benchmarking requires standardized and robust experimental protocols. Below are detailed methodologies for two key assays used to evaluate MMP inhibitor performance.
Fluorogenic MMP Inhibition Assay
This assay quantifies the inhibitory potency (IC50 or Ki) of a compound against a specific recombinant MMP enzyme. It relies on a fluorogenic substrate that is cleaved by the MMP, releasing a fluorescent signal.
Principle: A quenched fluorogenic peptide substrate contains a fluorescent reporter group (fluorophore) and a quencher group. In its intact state, the quencher suppresses the fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
MMP Enzyme: Reconstitute the purified, recombinant human MMP enzyme (e.g., MMP-9) in assay buffer to a working concentration (e.g., 1-5 nM).
-
Fluorogenic Substrate: Prepare a stock solution of a specific MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9) in DMSO and dilute to a working concentration (e.g., 2-10 µM) in assay buffer.
-
Inhibitor Stock: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of assay buffer with DMSO (vehicle control) to the positive control wells and 10 µL of a known potent inhibitor (e.g., GM6001) to the inhibitor control wells.
-
Add 20 µL of the diluted MMP enzyme solution to all wells except the blank (substrate control) wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Invasion (Boyden Chamber) Assay
This assay assesses the functional impact of an MMP inhibitor on the invasive capacity of cancer cells through a simulated basement membrane.
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. The membrane is coated with a layer of extracellular matrix proteins (e.g., Matrigel), which acts as a barrier. Cancer cells are placed in the upper compartment in a low-serum medium. The lower compartment contains a chemoattractant (e.g., medium with high serum). Invasive cells degrade the Matrigel and migrate through the pores to the lower side of the membrane, where they can be stained and quantified.
Protocol:
-
Chamber Preparation:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium to a final concentration of 200-300 µg/mL.
-
Evenly coat the top side of the 8 µm pore size membranes of the Boyden chamber inserts with 50-100 µL of the diluted Matrigel solution.
-
Incubate the chambers at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells (e.g., HT-1080 fibrosarcoma) to ~80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest the cells using a non-enzymatic cell dissociation buffer and resuspend them in serum-free medium containing the desired concentrations of the MMP inhibitor or vehicle control.
-
-
Assay Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Remove the rehydration medium and add 500-750 µL of chemoattractant medium (e.g., containing 10% FBS) to the lower wells of the companion plate.
-
Add 200-500 µL of the cell suspension (containing 5x10^4 to 1x10^5 cells) with the test inhibitor to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator for 12-48 hours (duration depends on the cell line).
-
-
Quantification of Invasion:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fix the invasive cells on the bottom side of the membrane with methanol (B129727) or paraformaldehyde for 10-20 minutes.
-
Stain the cells with a staining solution (e.g., 0.5% Crystal Violet in 25% methanol) for 20 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Visualizations
Signaling Pathway: MMPs in Cancer Cell Invasion
Caption: Simplified pathway of MMP-9 mediated cancer cell invasion and points of inhibitor action.
Experimental Workflow: Fluorogenic MMP Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective inhibition of matrix metalloproteinase-14 blocks tumor growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-152 |CAS:1112169-64-8 Probechem Biochemicals [probechem.com]
- 8. Selective MMP Inhibition, Using AZD3342, to Reduce Gastrointestinal Toxicity and Enhance Chemoefficacy in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. find.library.unisa.edu.au [find.library.unisa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
